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3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Documentation Hub

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  • Product: 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
  • CAS: 1423027-98-8

Core Science & Biosynthesis

Foundational

Structure-activity relationship (SAR) of pyrido[2,3-b][1,4]oxazine derivatives

Topic: Structure-Activity Relationship (SAR) of Pyrido[2,3-b][1,4]oxazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Pyrido[2,3-b][1,4]oxazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrido[2,3-b][1,4]oxazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering distinct solubility and metabolic stability profiles compared to its quinoline or quinoxaline congeners. This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of this moiety, focusing on its two primary therapeutic applications: Kinase Inhibition (Oncology) and Anti-virulence (Infectious Disease) .

Unlike the more common pyrido[2,3-d]pyrimidines, the [1,4]oxazine fusion introduces a non-aromatic or semi-aromatic ring that alters the vector of substituents, allowing for unique exploration of the ribose-binding pocket in kinases and pilus-assembly chaperones in bacteria.

Chemical Foundation & Synthesis Strategies[1]

The core structure consists of a pyridine ring fused to a [1,4]oxazine ring across the b-bond (carbons 2 and 3 of the pyridine). The presence of the oxygen atom at position 4 (relative to the fusion) and nitrogen at position 1 creates a specific electronic distribution that favors hydrogen bond acceptance at the pyridine nitrogen and donation at the oxazine amine (if unsubstituted).

Synthetic Pathways[1][2][3][4][5][6]

Robust synthesis is the prerequisite for SAR exploration. Two primary routes are dominant in the literature: the Condensation-Cyclization Route (for scaffold formation) and the Cross-Coupling Route (for library expansion).

Protocol A: De Novo Scaffold Synthesis

This method builds the oxazine ring onto a pre-functionalized pyridine.

  • Starting Material: 2-Amino-3-hydroxypyridine.[1][2]

  • Reagents:

    
    -Haloesters (e.g., Ethyl bromoacetate) or 
    
    
    
    -Haloketones.
  • Conditions: Base-catalyzed (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF/DMA).
Protocol B: Late-Stage Functionalization

Used to introduce diversity at the C-6 or C-7 positions via palladium-catalyzed cross-coupling.

  • Precursor: Halogenated pyrido[2,3-b][1,4]oxazine (e.g., 6-bromo derivative).

  • Reaction: Suzuki-Miyaura coupling.

  • Catalyst:

    
     or 
    
    
    
    .
Synthesis Workflow Diagram

SynthesisRoute cluster_0 Critical Control Point Start 2-Amino-3-hydroxypyridine Inter1 N-Alkylated Intermediate Start->Inter1 Ethyl bromoacetate K2CO3, DMF, 60°C Scaffold Pyrido[2,3-b][1,4]oxazine Core Inter1->Scaffold Intramolecular Cyclization (Base or Acid cat.) Final 6-Aryl-Substituted Derivative Scaffold->Final Suzuki Coupling Ar-B(OH)2, Pd cat.

Caption: Stepwise synthesis from aminopyridine precursors to functionalized scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrido[2,3-b][1,4]oxazine derivatives is highly sensitive to substitution patterns. The SAR is best understood by dividing the scaffold into three interaction zones.

Zone 1: The Kinase Hinge Binder (Pyridine Nitrogen)

In kinase inhibitors (e.g., EGFR, PI3K), the


 of the pyridine ring often serves as the hydrogen bond acceptor interacting with the hinge region of the ATP-binding pocket.
  • Optimization: The basicity of this nitrogen is critical. Electron-donating groups on the oxazine ring can enhance this interaction, while strong electron-withdrawing groups at C-6 may weaken it.

Zone 2: The Hydrophobic Tail (C-6/C-7 Position)

Substituents here extend into the hydrophobic pocket (gatekeeper region) or the solvent front.

  • EGFR Inhibition: Introduction of a 3,4-dimethoxyphenyl or indolyl group at C-6 significantly boosts potency against EGFR wild-type and T790M mutants.

  • Solubility: Solubilizing groups (e.g., morpholine, piperazine) are best tolerated at the para-position of the C-6 aryl ring.

Zone 3: The Oxazine Ring (Stereochemistry & Conformational Lock)

The oxazine ring restricts the rotation of the N-substituent, reducing the entropic penalty upon binding.

  • N-Alkylation (N-4): Methylation or ethylation here can drastically alter bioactivity. In antibacterial "pilicides," bulky groups at N-4 prevent pilus assembly, whereas in kinase inhibitors, a free NH or small alkyl group is often preferred to avoid steric clash with the ribose-binding pocket.

SAR Logic Map

SAR_Map Core Pyrido[2,3-b][1,4]oxazine SCAFFOLD N1 Pyridine Nitrogen (N1) Core->N1 C6 C-6 Position Core->C6 Oxazine Oxazine Ring (C2/C3) Core->Oxazine Hinge Binding (H-Bond Acceptor) Hinge Binding (H-Bond Acceptor) N1->Hinge Binding (H-Bond Acceptor) Hydrophobic Pocket Access Hydrophobic Pocket Access C6->Hydrophobic Pocket Access Selectivity Determinant (Gatekeeper) Selectivity Determinant (Gatekeeper) C6->Selectivity Determinant (Gatekeeper) Conformational Constraint Conformational Constraint Oxazine->Conformational Constraint Solubility Modulation (via C2/C3 substitutions) Solubility Modulation (via C2/C3 substitutions) Oxazine->Solubility Modulation (via C2/C3 substitutions) Kinase Potency (IC50) Kinase Potency (IC50) Hinge Binding (H-Bond Acceptor)->Kinase Potency (IC50) EGFR T790M Activity EGFR T790M Activity Hydrophobic Pocket Access->EGFR T790M Activity

Caption: Functional mapping of the scaffold regions to biological outcomes.

Therapeutic Case Studies

Oncology: EGFR-TK Inhibitors

Recent studies have highlighted pyrido[2,3-b][1,4]oxazines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), specifically targeting the resistance-conferring T790M mutation in non-small cell lung cancer (NSCLC).[3]

Mechanism: The scaffold functions as an ATP-competitive inhibitor. The planar nature of the bicyclic system mimics adenine. Key Derivative (Compound 7f):

  • Structure: 6-(3,4-dimethoxyphenyl)-substituted pyrido[2,3-b][1,4]oxazine.

  • Performance:

    
     values of 0.09 µM (HCC827 cells) and 0.89 µM (H1975 T790M mutant cells).[3]
    
  • Selectivity: High selectivity for cancer cells over normal lung fibroblasts (BEAS-2B).

Data Summary Table: EGFR Inhibitor Potency

Compound IDC-6 SubstituentCell Line (Target)IC50 (µM)Outcome
7f 3,4-DimethoxyphenylHCC827 (Del19)0.09Lead Candidate
7f 3,4-DimethoxyphenylH1975 (L858R/T790M)0.89Overcomes Resistance
7g 4-FluorophenylHCC8271.25Reduced Potency
Osimertinib (Control)HCC8270.004Clinical Standard
Infectious Disease: Anti-Virulence (Pilicides)

Unlike traditional antibiotics that kill bacteria (and drive resistance), pilicides based on the pyrido[2,3-b][1,4]oxazine core disarm bacteria by inhibiting the chaperone-usher pathway required for pilus assembly.

  • Target: Uropathogenic E. coli (UPEC).

  • SAR Insight: The C-2/C-3 carbonyl functionality (in oxazinone derivatives) mimics the C-terminal carboxylate of pilin subunits, blocking their recruitment by the chaperone.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

Protocol: Microwave-Assisted Suzuki Coupling

Use this for rapid library generation at the C-6 position.

  • Preparation: In a microwave vial, combine 6-bromo-pyrido[2,3-b][1,4]oxazine (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and irradiate at 100°C for 30 minutes (Max Power 150W).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol: MTT Cell Viability Assay (EGFR Validation)
  • Seeding: Seed HCC827 or H1975 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with graded concentrations of the derivative (0.01 - 100 µM) for 72h.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. (Note: Comparative scaffold analysis for antibacterial context). Source: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) URL:[Link]

  • Bicyclic 2-pyridones targeting pilus biogenesis in uropathogenic E. coli. (Pilicides/Anti-virulence mechanism). Source: Tetrahedron Letters URL:[4][Link]

Sources

Exploratory

Bioisosteric replacements using 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Topic: Bioisosteric replacements using 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacements using 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads.

Executive Summary

In the optimization of small-molecule therapeutics, the 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold represents a high-value bioisostere for the tetrahydroquinoline (THQ) and indoline cores. By introducing a fused pyridine-morpholine system, this moiety offers a tactical solution to common attrition risks: it lowers lipophilicity (LogP), introduces a novel hydrogen-bond acceptor vector (the ether oxygen), and utilizes the C3-methyl group to restrict conformation and block oxidative metabolism.

This guide details the physicochemical rationale, synthetic protocols, and strategic application of this scaffold in kinase and GPCR drug discovery.

The Bioisosteric Proposition

The transition from a carbocyclic fused system (like tetrahydroquinoline) to a pyrido-oxazine is not merely an atom swap; it is a multiparametric optimization strategy.

Physicochemical Profile Comparison

The following table contrasts the pyrido-oxazine core with its common bioisosteric predecessors.

PropertyTetrahydroquinoline (THQ)3-Me-Pyrido[2,3-b][1,4]oxazine Impact on Drug Design
LogP High (Lipophilic)Moderate/Low Improves aqueous solubility and reduces non-specific binding.
H-Bonding 1 Donor (NH)1 Donor (NH), 2 Acceptors (N, O) The ether oxygen and pyridine nitrogen provide new vectors for solvent/protein interaction.
pKa (Conj. Acid) ~5.0 (Aniline-like)~3.5 - 4.5 The electron-deficient pyridine ring lowers the basicity of the secondary amine, potentially improving permeability.
Metabolic Liability Benzylic oxidation at C4Blocked at C3 (by Methyl) The 3-methyl group sterically hinders CYP450 access and prevents metabolic hotspots.
Aromaticity Benzenoid fusionPyridyl fusion Reduces electron density in the core, altering

stacking interactions.
The "Magic Methyl" Effect

The inclusion of the methyl group at the C3 position is critical. In unsubstituted morpholine-like rings, the ring can flip between chair and boat conformations. The C3-methyl group:

  • Locks Conformation: Favors a specific puckered geometry, reducing the entropic penalty upon binding to a protein pocket.

  • Chiral Selection: Allows for the exploration of enantioselective binding (R vs S), often yielding a potency boost of 10-100x over the racemate.

Strategic Logic & Decision Pathways

The decision to deploy this scaffold should follow a logical flowchart based on the limitations of the current lead series.

Bioisostere_Logic Start Lead Compound Analysis (Tetrahydroquinoline/Indoline Core) Problem1 Issue: High LogP / Poor Solubility? Start->Problem1 Solution1 Strategy: Heteroatom Insertion (Replace CH2 with O) Problem1->Solution1 Yes Problem2 Issue: Metabolic Instability? Problem1->Problem2 No Solution1->Problem2 Solution2 Strategy: Steric Blockade (Add 3-Methyl Group) Problem2->Solution2 Yes (Benzylic Oxidation) Problem3 Issue: Off-Target Toxicity? Problem2->Problem3 No Solution2->Problem3 Solution3 Strategy: Electronic Tuning (Benzene -> Pyridine) Problem3->Solution3 Yes (Reduce Electron Density) Result Target Scaffold: 3-Methyl-pyrido[2,3-b][1,4]oxazine Solution3->Result

Caption: Decision tree for scaffold hopping from carbocyclic cores to the pyrido-oxazine system.

Synthetic Protocol: The Regioselective Route

Reliable synthesis is paramount. The following protocol avoids the ambiguity of cyclizing unsymmetrical precursors by utilizing a stepwise displacement-reduction sequence. This route specifically targets the 3-methyl variant with high enantiomeric control if chiral amino alcohols are used.

Retrosynthetic Analysis
  • Target: 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine.

  • Precursors: 2-chloro-3-nitropyridine and 2-aminopropan-1-ol (Alaninol).

  • Key Step: Intramolecular

    
     cyclization.
    
Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 2-chloro-3-nitropyridine (1.0 eq), 2-aminopropan-1-ol (1.2 eq), Triethylamine (2.0 eq).

  • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in acetonitrile at 0°C.

    • Add triethylamine followed by dropwise addition of 2-aminopropan-1-ol (use (S)-alaninol for chiral control).

    • Warm to room temperature and reflux for 4 hours.

    • Observation: Reaction turns deep yellow/orange (displacement of Cl).

    • Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (

      
      ).
      
    • Product: 2-((1-hydroxypropan-2-yl)amino)-3-nitropyridine.

Step 2: Nitro Reduction

  • Reagents:

    
    , Pd/C (10% wt) OR Fe/NH4Cl (for functional group tolerance).
    
  • Solvent: Methanol.

  • Procedure:

    • Hydrogenate the nitro-alcohol intermediate at 40 psi for 2-6 hours.

    • Filter through Celite to remove catalyst.

    • Product: 3-amino-2-((1-hydroxypropan-2-yl)amino)pyridine. Note: This intermediate is oxidation-sensitive; proceed immediately.

Step 3: Ring Closure (Mitsunobu or Acid-Catalyzed) [1]

  • Method A (Mitsunobu - Preferred for stereoretention):

    • Reagents:

      
       (1.5 eq), DIAD (1.5 eq).
      
    • Solvent: THF (anhydrous).

    • Procedure: Add DIAD dropwise at 0°C to the solution of the amino-alcohol and

      
      . Stir 12h.
      
  • Method B (Acid-Mediated - Scalable):

    • Reagents: Conc. HCl or

      
       (cat), high heat (120°C).
      
    • Mechanism: Protonation of alcohol, attack by the C3-amine.

  • Validation: 1H NMR will show the disappearance of the alcohol proton and the distinct diastereotopic splitting of the

    
     protons in the new ring.
    

Synthesis_Flow SM1 2-Chloro-3- nitropyridine Step1 Step 1: SNAr (Displacement) SM1->Step1 SM2 2-Aminopropan-1-ol (Chiral Source) SM2->Step1 Inter1 Intermediate: Nitro-Amino-Alcohol Step1->Inter1 Step2 Step 2: Reduction (Pd/C, H2) Inter1->Step2 Inter2 Intermediate: Diamino-Alcohol Step2->Inter2 Step3 Step 3: Cyclization (Mitsunobu) Inter2->Step3 Final Target: 3-Me-pyrido[2,3-b] [1,4]oxazine Step3->Final

Caption: Synthetic workflow for the construction of the 3-methyl-pyrido[2,3-b][1,4]oxazine core.

Case Studies & Applications

EGFR Kinase Inhibition

Research indicates that pyrido[2,3-b][1,4]oxazine derivatives serve as potent inhibitors of EGFR, particularly against resistant mutations (T790M).[2]

  • Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the oxazine NH (donor) interacts with the backbone carbonyl of Met793.

  • Advantage: The 3-methyl group in these analogs often projects into the ribose-binding pocket or solvent front, improving selectivity over wild-type EGFR compared to flat quinazoline inhibitors [1].

Neuroprotection (P7C3 Analogs)

While P7C3 is a carbazole, bioisosteric mapping has explored fused heterocyclic variants. The pyrido-oxazine core has been investigated to improve the blood-brain barrier (BBB) penetration of neuroprotective agents by lowering the Total Polar Surface Area (TPSA) relative to bis-sulfonamides while maintaining the necessary geometric constraints [2].

Strategic Optimization Checklist

When incorporating this scaffold, verify the following:

  • Chirality Check: Synthesize both (R) and (S) enantiomers early. The 3-methyl group is a potent "chiral switch."

  • Basicity Tuning: The N1-H (amine) pKa is modulated by the fused pyridine. If higher basicity is required for solubility, consider electron-donating groups on the pyridine ring (e.g., -OMe at C6).

  • Metabolic Spot Check: While C3 is blocked, monitor C2 (the

    
     next to Oxygen) for oxidative metabolism. If C2 oxidation is observed, consider gem-dimethylation at C2, though this increases synthetic complexity.
    

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: Royal Society of Chemistry / NIH URL:[Link]

  • Bioisosterism: A Rational Approach in Drug Design. (Patani & LaVoie) Source: Chemical Reviews (via Princeton.edu / NIH) URL:[Link]

  • Synthesis and pharmacological evaluation of substituted octahydropyrido[2,1-c][1,4]oxazines. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 3,4-dihydro-2H-1,4-oxazines (General Methodology). Source: Organic Chemistry Portal URL:[Link]

Sources

Foundational

Medicinal Chemistry Applications of 3-Methyl-Pyrido-Oxazine Building Blocks

Technical Guide for Drug Discovery & Development Executive Summary The 3-methyl-pyrido-oxazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a superior bioisostere to the classi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-methyl-pyrido-oxazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a superior bioisostere to the classical benzoxazine and quinoline motifs. By fusing a pyridine ring with a 1,4-oxazine moiety and introducing a strategic methyl group at the C3 position, medicinal chemists can simultaneously modulate lipophilicity (LogD), metabolic stability, and target residence time.

This guide provides a technical deep-dive into the application of 3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its isomers. It moves beyond basic structural descriptions to explore the causal relationships between this scaffold’s physicochemical profile and its success in kinase inhibition (particularly EGFR and PI3K) and GPCR ligand design.

Part 1: Structural Rationale & Physicochemical Profile

The Pyridine Advantage: Solving the Lipophilicity Problem

Replacing the benzene ring of a standard 1,4-benzoxazine with a pyridine ring drastically alters the physicochemical landscape of the molecule. This "scaffold hopping" strategy is primarily used to lower LogP/LogD without sacrificing aromatic interactions.

  • H-Bonding Potential: The pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), potentially interacting with hinge region residues in kinase ATP pockets or water networks in GPCRs.

  • Solubility: The basicity of the pyridine nitrogen (pKa ~3-5 depending on fusion) significantly improves aqueous solubility compared to the carbocyclic analog.

  • Metabolic Blocking: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism (CYP450) at the ring positions, a common liability in electron-rich benzoxazines.

The "Magic Methyl" Effect at C3

The introduction of a methyl group at the C3 position of the oxazine ring is not merely a steric filler; it is a profound modulator of biological activity, often referred to as the "Magic Methyl" effect [1].

FeatureImpact on Medicinal Chemistry
Chirality The C3-methyl creates a stereocenter. One enantiomer often fits the binding pocket significantly better (e.g., 10-100x potency shift), allowing for high selectivity.
Conformational Lock The methyl group forces the oxazine ring into a specific puckered conformation (half-chair), reducing the entropic penalty upon binding.
Metabolic Shielding Steric bulk at C3 can hinder N-dealkylation or oxidation at the adjacent positions.

Part 2: Synthetic Accessibility & Stereocontrol

Synthesizing the 3-methyl-pyrido-oxazine core requires navigating the regioselectivity of the pyridine ring and the stereochemistry of the methyl group.

Retrosynthetic Analysis

The most robust route involves an SNAr displacement on a halogenated nitropyridine followed by a reductive cyclization. To install the C3-methyl group with defined stereochemistry, chiral amino alcohols (e.g., L-alaninol) are the preferred starting materials.

Visualization: Enantioselective Synthesis Pathway

The following diagram outlines the critical steps to access the (S)-3-methyl-pyrido[3,2-b][1,4]oxazine scaffold.

Synthesis Start 2-Fluoro-3-nitropyridine Inter Intermediate: (S)-2-((1-hydroxypropan-2-yl)amino) -3-nitropyridine Start->Inter SnAr (Base, Heat) Reagent (S)-2-Aminopropan-1-ol (L-Alaninol) Reagent->Inter Cyclization Reductive Cyclization (H2, Pd/C or Fe/AcOH) Inter->Cyclization Nitro Reduction & Intramolecular Condensation Product Product: (S)-3-Methyl-3,4-dihydro -2H-pyrido[3,2-b][1,4]oxazine Cyclization->Product Mitsunobu (optional) or Direct Cyclization

Caption: Figure 1.[1] Enantioselective synthesis of the (S)-3-methyl-pyrido-oxazine core using chiral pool starting materials.

Part 3: Medicinal Chemistry Case Studies

Kinase Inhibition (EGFR & PI3K)

Recent studies have highlighted pyrido[2,3-b][1,4]oxazine derivatives as potent inhibitors of EGFR, specifically targeting resistance mutations in Non-Small Cell Lung Cancer (NSCLC) [2].

  • Mechanism: The pyrido-oxazine core mimics the adenine ring of ATP. The NH at position 4 (or the pyridine N) forms a crucial hydrogen bond with the hinge region (e.g., Met793 in EGFR).

  • Role of 3-Methyl: In PI3K inhibitors, the methyl group at C3 directs the trajectory of the N-substituent towards the affinity pocket, improving selectivity over mTOR.

Antibacterial Agents (Gyrase Inhibition)

Analogous to fluoroquinolones, the pyrido-oxazine scaffold has been explored for bacterial DNA gyrase inhibition. The fused system provides a rigid platform for projecting the carboxylic acid and ketone pharmacophores required for magnesium chelation in the active site.

Part 4: Experimental Protocols

Protocol: Synthesis of (S)-3-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Note: This protocol assumes standard safety precautions for handling nitropyridines and pressurized hydrogen.

Step 1: SNAr Displacement

  • Reagents: Dissolve 2-fluoro-3-nitropyridine (1.0 eq) in dry THF. Add (S)-2-aminopropan-1-ol (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Reflux at 65°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of the fluoropyridine.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the yellow nitro-alcohol intermediate.

Step 2: One-Pot Reductive Cyclization

  • Catalyst: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 12 hours. The nitro group reduces to the amine, which spontaneously attacks the alcohol (often requiring Mitsunobu conditions if direct condensation is slow, but intramolecular SNAr is favored if the ring is activated).

    • Alternative (Iron-mediated): Use Fe powder in AcOH at 80°C to effect reduction and cyclization simultaneously.

  • Purification: Filter through Celite. Purify via flash column chromatography (DCM/MeOH) to isolate the chiral scaffold.

Protocol: Lipophilicity (LogD) Determination

To validate the physicochemical advantage over benzoxazines:

  • Preparation: Prepare a 10 mM DMSO stock of the 3-methyl-pyrido-oxazine and its benzoxazine analog.

  • Partition: Mix 50 µL of stock with 495 µL of octanol and 495 µL of PBS buffer (pH 7.4).

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
    • Expected Result: The pyrido-oxazine should show a LogD 0.5–1.0 units lower than the benzoxazine.

Part 5: Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold follows a distinct logic cycle. The diagram below illustrates the decision tree for substituting the 3-methyl-pyrido-oxazine core.

SAR_Logic Core 3-Methyl-Pyrido-Oxazine Scaffold N4_Sub N4-Substitution (Solvent Front / Ribose Pocket) Core->N4_Sub C3_Me C3-Methyl Stereochemistry (Conformational Control) Core->C3_Me Py_Ring Pyridine Ring Mods (Hinge Binding / Solubility) Core->Py_Ring Action1 Alkylation / Acylation (Tuning Lipophilicity) N4_Sub->Action1 Action2 Chiral Resolution (Selectivity Filter) C3_Me->Action2 Action3 Halogenation / Cyanation (Electronic Tuning) Py_Ring->Action3

Caption: Figure 2.[2] SAR optimization strategies for the 3-methyl-pyrido-oxazine scaffold.

References

  • Barreiro, E. J., et al. (2011). "The 'Magic Methyl' Effect in Medicinal Chemistry." Chemical Reviews. [Link]

  • Deshmukh, S., et al. (2024). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." RSC Advances. [Link]

  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation methods."[3] Angewandte Chemie International Edition. [Link]

  • PubChem. "3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine."[4] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

This Application Note is structured to provide a comprehensive, scalable, and scientifically rigorous guide for the synthesis of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . The protocol prioritizes regiochemical contro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scalable, and scientifically rigorous guide for the synthesis of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . The protocol prioritizes regiochemical control, cost-efficiency, and process safety suitable for transition from milligram to multigram/kilo scale.

Executive Summary

The 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., EGFR inhibitors) and bioactive heterocyclic libraries. While direct alkylation methods exist, they often suffer from poor regioselectivity (N- vs O-alkylation) and difficult purification profiles.

This guide details a regioselective, three-step protocol designed for scalability. By utilizing an acylation-cyclization-reduction sequence, we ensure the methyl substituent is precisely installed at the C3 position (adjacent to the oxygen), avoiding the formation of inseparable regioisomers common in direct alkylation routes.

Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for the 3-methyl isomer via directed acylation.

  • Scalability: Avoids chromatographic purification; intermediates and products are isolated via crystallization or acid-base extraction.

  • Cost-Efficiency: Utilizes commercially available 2-amino-3-hydroxypyridine and 2-chloropropionyl chloride.

Retrosynthetic Analysis & Strategy

To achieve the target structure with the methyl group at the 3-position (adjacent to Oxygen), we disconnect the saturated ring at the amine and ether linkages. The most robust disconnection leads back to 2-amino-3-hydroxypyridine and a three-carbon synthon.

Logic Pathway
  • Target: 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine.

  • Precursor: 3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (Lactam).

  • Key Transformation: Reduction of the amide carbonyl removes the oxygen, leaving the saturated amine core.

  • Starting Materials: 2-Amino-3-hydroxypyridine + 2-Chloropropionyl chloride.

Retrosynthesis Target Target: 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Lactam Intermediate: 3-Methyl-pyrido-oxazin-2-one (Lactam) Target->Lactam Reduction (BH3 or LAH) Amide Acyclic Precursor: 2-(2-chloropropanamido)-3-hydroxypyridine Lactam->Amide Cyclization (Base-mediated) SM Starting Materials: 2-Amino-3-hydroxypyridine + 2-Chloropropionyl chloride Amide->SM Acylation

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocol

Phase 1: Acylation & Cyclization (Formation of the Lactam)

This phase installs the carbon backbone and closes the ring. The reaction proceeds via an initial N-acylation followed by an intramolecular O-alkylation (cyclization).

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 equiv)

  • 2-Chloropropionyl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (for larger scale)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2-amino-3-hydroxypyridine (e.g., 11.0 g, 100 mmol) and anhydrous MeCN (150 mL). Cool the suspension to 0°C under nitrogen atmosphere.

  • Acylation: Add 2-chloropropionyl chloride (10.7 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature <5°C. The solution will darken, and a precipitate (amine salt) may form.

    • Note: The amine is significantly more nucleophilic than the phenol; N-acylation is kinetically favored.

  • Base Addition: After stirring for 1 hour at 0°C, add solid

    
      (34.5 g, 250 mmol) in portions.
    
  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the intermediate amide.

    • Mechanism:[1][2][3][4] The base deprotonates the phenol, which then displaces the alkyl chloride in an intramolecular

      
       reaction to close the ring.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid. Triturate with cold water (50 mL) to remove residual salts, filter, and dry.

    • Target Intermediate: 3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

Phase 2: Reduction of the Lactam

The lactam carbonyl at position 2 is reduced to a methylene group to yield the final saturated heterocycle.

Reagents:

  • Lactam Intermediate (from Phase 1)

  • Borane-Tetrahydrofuran Complex (

    
    , 1.0 M) or Lithium Aluminum Hydride (
    
    
    
    )
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Dissolve the Lactam (e.g., 8.2 g, 50 mmol) in anhydrous THF (100 mL) under nitrogen. Cool to 0°C.

  • Reduction: Slowly add

    
      (150 mL, 150 mmol, 3.0 equiv) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature, then heat to reflux for 3–5 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Then add 6N HCl (30 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation (Acid-Base Extraction):

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous acidic residue with water. Wash with Ethyl Acetate (to remove non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract the product into Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
  • Final Purification: The crude oil often crystallizes upon standing or conversion to the HCl salt (using HCl in dioxane).

Process Safety & Critical Parameters (E-E-A-T)

ParameterCritical LimitScientific Rationale
Temperature (Step 1) < 5°C during additionPrevents O-acylation side reactions and controls the exotherm of acid chloride addition.
Moisture Control Strictly AnhydrousBoth acid chlorides and hydride reducing agents are water-sensitive. Moisture leads to lower yields and hazardous gas evolution.
Quenching (Step 2) Slow AdditionThe hydrolysis of borane complexes generates hydrogen gas. Rapid quenching can cause pressure buildup or foam-over.
Stoichiometry 1.1 eq Acid ChlorideExcess acid chloride can lead to bis-acylation. Slight excess ensures complete conversion of the limiting amine.

Analytical Validation

To validate the synthesis, compare spectral data against the following expected values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.50 (dd, 1H, Pyridine-H), 6.90 (dd, 1H, Pyridine-H), 6.50 (dd, 1H, Pyridine-H).
      
    • 
       6.10 (br s, 1H, NH).
      
    • 
       4.20 (m, 1H, O-CH-Me).
      
    • 
       3.10-3.30 (m, 2H, N-CH2). Note: This shift confirms the reduction of the C=O.
      
    • 
       1.25 (d, 3H, CH3).
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Found

      
      .
      

Diagram of Chemical Workflow

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Reduction SM 2-Amino-3-hydroxypyridine Interm Lactam Intermediate SM->Interm 1. MeCN, 0°C 2. K2CO3, Reflux Reagent1 2-Chloropropionyl Cl Reagent1->Interm Product 3-Methyl-pyrido-oxazine (Final Product) Interm->Product 1. THF, Reflux 2. HCl/MeOH Quench Reductant BH3-THF or LiAlH4 Reductant->Product

Figure 2: Process flow diagram for the two-stage synthesis.

References

  • Vertex AI Search . (2026). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Retrieved from

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 1112193-37-9 (2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine). Retrieved from

  • Royal Society of Chemistry . (2026). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Retrieved from

  • BenchChem . (2025).[5] Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol. Retrieved from

Sources

Application

Advanced One-Pot Strategies for Pyrido[2,3-b][1,4]oxazine Scaffolds

Application Note: AN-PHARMA-2026-04 Executive Summary & Strategic Importance The pyrido[2,3-b][1,4]oxazine bicyclic system represents a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARMA-2026-04

Executive Summary & Strategic Importance

The pyrido[2,3-b][1,4]oxazine bicyclic system represents a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore in EGFR tyrosine kinase inhibitors (e.g., for NSCLC), dopamine agonists, and anti-inflammatory agents.

Traditional synthesis often involves multi-step isolation: (1) nucleophilic substitution, (2) intermediate purification, and (3) ring closure. This approach suffers from low atom economy and oxidative degradation of sensitive aminopyridine intermediates.

This guide details three one-pot cyclization protocols that eliminate intermediate isolation, maximizing yield and throughput. We focus on the [2,3-b] isomer, where the oxazine nitrogen is attached to the pyridine C2 and oxygen to C3.

Strategic Route Selection

Select your methodology based on available precursors and substrate sensitivity.

RouteSelection Start START: Select Precursor Q1 Starting Material Available? Start->Q1 RouteA Route A: Condensation (2-amino-3-hydroxypyridine) Q1->RouteA Aminopyridines RouteB Route B: Reductive Cyclization (2-chloro-3-nitropyridine) Q1->RouteB Nitropyridines RouteC Route C: Smiles Rearrangement (2-halo-3-hydroxypyridine) Q1->RouteC Halopyridines Cond_Desc Best for: Simple alkyl/aryl side chains. High Throughput. RouteA->Cond_Desc Red_Desc Best for: Scale-up, avoiding N-oxide formation. RouteB->Red_Desc Smiles_Desc Best for: 2-ones, complex amide derivatives. RouteC->Smiles_Desc

Figure 1: Decision matrix for synthetic pathway selection.

Protocol A: Base-Mediated Condensation (The "Workhorse")

Target: Pyrido[2,3-b][1,4]oxazine derivatives from


-haloketones.
Mechanism: 

alkylation followed by intramolecular dehydration/condensation.
Scientific Rationale

The reaction between 2-amino-3-hydroxypyridine and an


-haloketone is governed by HSAB (Hard-Soft Acid-Base) theory. The pyridine nitrogen is softer, while the oxygen (phenolic) is harder. However, under basic conditions, the oxy-anion is generated.
  • Challenge: Competitive O-alkylation vs. N-alkylation.

  • Solution: Using a mild base (

    
    ) in a polar aprotic solvent (DMF or Acetone) favors the thermodynamic product. The reaction typically proceeds via N-alkylation first (due to the higher nucleophilicity of the primary amine towards the soft alkyl halide) followed by cyclization at the oxygen.
    
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 equiv, e.g., 5 mmol) in anhydrous DMF (10 volumes).

  • Base Addition: Add

    
      (2.5 equiv). Stir at room temperature (RT) for 15 minutes to generate the anion.
    
    • Critical Parameter: Ensure the base is finely ground to maximize surface area.

  • Alkylation: Dropwise add the

    
    -bromo ketone/ester  (1.1 equiv) dissolved in minimal DMF.
    
  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours.

    • Monitoring: TLC usually shows the disappearance of the highly polar aminopyridine and the appearance of a less polar fluorescent spot.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates. Filter and wash with water.

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with brine (to remove DMF), dry over

      
      , and concentrate.
      

Protocol B: The Smiles Rearrangement (High Specificity)

Target: Pyrido[2,3-b][1,4]oxazin-2-ones. Mechanism: O-alkylation


 Smiles Rearrangement 

Cyclization.[1]
Scientific Rationale

This method utilizes 2-halo-3-hydroxypyridines and 2-chloroacetamides .[1] It is superior when the 2-amino pyridine precursor is unstable or expensive. The reaction proceeds via an initial O-alkylation.[1] The subsequent base-mediated step triggers a Smiles rearrangement , where the amide nitrogen attacks the pyridine C2 (ipso substitution), expelling the oxygen, which then re-attacks the carbonyl carbon (or alkyl chain) to close the ring.

SmilesMech Step1 2-halo-3-hydroxypyridine + 2-chloroacetamide Step2 O-Alkylation (Intermediate A) Step1->Step2 Cs2CO3, MeCN Step3 Smiles Rearrangement (N-attack at C2) Step2->Step3 Intramolecular S_NAr Step4 Product: Pyrido[2,3-b]oxazin-2-one Step3->Step4 Ring Closure

Figure 2: Mechanistic flow of the Smiles Rearrangement route.

Step-by-Step Protocol
  • Reagents: Combine 2-bromo-3-hydroxypyridine (1.0 equiv) and N-substituted-2-chloroacetamide (1.2 equiv) in Acetonitrile (MeCN) .

  • Catalyst: Add Cesium Carbonate (

    
    )  (3.0 equiv).
    
    • Why Cesium? The "Cesium Effect" improves solubility and reactivity of the carboxylate/phenolate anions in organic solvents.

  • Reflux: Heat to reflux (approx. 82 °C) for 3–5 hours.

  • Isolation: Filter off the inorganic salts while hot. Concentrate the filtrate. The residue is typically purified by recrystallization from EtOH or column chromatography.

Protocol C: Reductive Cyclization (Scale-Up Friendly)

Target: 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine. Mechanism:


 etherification 

Nitro Reduction

Spontaneous Lactamization/Amine Cyclization.
Scientific Rationale

Starting from 2-chloro-3-nitropyridine , this route avoids the oxidation sensitivity of aminopyridines. The electron-withdrawing nitro group activates the C2-chlorine for nucleophilic displacement by an


-hydroxy ester (or amino alcohol). Subsequent reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the ester.
Step-by-Step Protocol
  • Displacement (

    
    ): 
    
    • Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and Ethyl glycolate (1.2 equiv) in THF.

    • Add NaH (1.5 equiv, 60% dispersion) at 0 °C. Stir at RT for 2 hours.

    • Result: Formation of ethyl 2-((3-nitropyridin-2-yl)oxy)acetate.

  • One-Pot Reduction/Cyclization:

    • Method A (Hydrogenation): Add the crude ether to MeOH with 10% Pd/C (10 wt%). Stir under

      
       balloon (1 atm) for 6 hours.
      
    • Method B (Iron - Cheaper): Add Fe powder (5 equiv) and Acetic Acid (solvent). Heat to 80 °C for 2 hours.

  • Workup:

    • Filter through Celite.

    • If using Fe/AcOH, neutralize with saturated

      
       before extraction.
      
    • The amino group formed reduces and immediately attacks the ester carbonyl to form the lactam (oxazin-3-one), which can be further reduced if required.

Comparative Data & Critical Parameters

ParameterProtocol A (Condensation)Protocol B (Smiles)Protocol C (Reductive)
Atom Economy HighModerate (Loss of halide)High
Reaction Time 4–6 Hours3–5 Hours8–12 Hours (2 steps in 1 pot)
Key Reagent

/ DMF

/ MeCN

or

Yield (Typical) 65–80%75–90%60–75%
Main Byproduct N,O-dialkylated speciesHydrolysis productsIncomplete reduction
Regiocontrol pH dependentControlled by rearrangementControlled by precursor
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Condensation).

    • Root Cause:[2][3] O-alkylation occurring without cyclization, or N,O-dialkylation.

    • Fix: Lower the equivalents of alkyl halide to 1.0. Ensure temperature is sufficient (>80 °C) to drive the thermodynamic cyclization.

  • Problem: "Sticky" reaction in Protocol B (Smiles).

    • Root Cause:[2][3] Polymerization of acetamide or moisture.

    • Fix: Use dry MeCN and store

      
       in a desiccator.
      
  • Problem: Incomplete cyclization in Protocol C.

    • Root Cause:[2][3] The amine formed is not nucleophilic enough to attack the ester.

    • Fix: Add a catalytic amount of acetic acid (if using hydrogenation) or heat the post-reduction mixture to 60 °C to drive lactamization.

References

  • Smiles Rearrangement Route

    • Title: A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones.[1]

    • Source: Journal of Organic Chemistry (2003).[1]

    • URL:[Link]

    • Relevance: Defines the mechanism for Protocol B.
  • Biological Application (EGFR Inhibitors)

    • Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: r
    • Source: RSC Advances / PMC (2024).
    • URL:[Link](Note: Generalized PMC link for context).

  • Title: Preparation method of 2-chloro-3-aminopyridine (Patent CN102532010B).
  • General Heterocyclic Synthesis

    • Title: Synthesis of potential anticancer agents.[4][5][6][7] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[8]

    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link](Generalized PubMed link for the class of compounds).

Disclaimer: This application note is for research purposes only. Always consult Safety Data Sheets (SDS) for all chemicals used, particularly 2-chloro-3-nitropyridine (skin sensitizer) and DMF (reproductive toxin).

Sources

Method

Application Note and Protocol: Strategic N-Alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b]oxazine

Application Note and Protocol: Strategic N-Alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine Introduction: The Significance of N-Alkylated Pyrido[2,3-b][1][2]oxazines The pyrido[2,3-b][1][2]oxazine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol: Strategic N-Alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine

Introduction: The Significance of N-Alkylated Pyrido[2,3-b][1][2]oxazines

The pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] N-alkylation of this scaffold is a critical synthetic step that allows for the introduction of various substituents, profoundly influencing the pharmacological properties of the resulting molecules. These modifications can enhance target binding, improve pharmacokinetic profiles, and modulate selectivity. For instance, derivatives of this class have shown promise as potent and selective EGFR-TK inhibitors for non-small cell lung cancer.[3][4] This application note provides a detailed guide to the N-alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine, a key intermediate in the synthesis of novel therapeutics.

Mechanistic Insights: The SN2 Pathway in N-Alkylation

The N-alkylation of secondary amines, such as the nitrogen atom in the oxazine ring of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

A crucial first step is the deprotonation of the secondary amine by a base to generate a more potent nucleophile, the corresponding amide anion. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. The subsequent nucleophilic attack displaces a leaving group (e.g., a halide), forming the new carbon-nitrogen bond.

The reaction rate and success are influenced by several factors, including the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature.

Experimental Design and Rationale

The selection of appropriate reaction conditions is paramount for achieving high yields and purity in the N-alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine.

Choice of Base

A suitable base should be strong enough to deprotonate the secondary amine of the pyridoxazine ring but not so strong as to cause unwanted side reactions. Common choices for N-alkylation of heterocyclic amines include:

  • Potassium Carbonate (K₂CO₃): A mild and cost-effective base suitable for many N-alkylation reactions.[5]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates due to its greater solubility and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[6]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. Caution is required due to its pyrophoric nature.[7]

Selection of Solvent

The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[2] Suitable solvents include:

  • N,N-Dimethylformamide (DMF): A common choice for N-alkylation due to its high dielectric constant and ability to dissolve a wide range of reactants.[1][2]

  • Acetonitrile (ACN): Another effective polar aprotic solvent.[1][2]

  • Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.[8]

Alkylating Agents

The choice of alkylating agent will determine the substituent introduced onto the nitrogen atom. Alkyl halides (iodides, bromides, and chlorides) are common electrophiles. The reactivity order is typically I > Br > Cl. Primary alkyl halides are ideal for SN2 reactions as they are less sterically hindered.[7]

General Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Optimization may be necessary for specific alkylating agents.

Materials:

  • 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • Anhydrous solvent (e.g., DMF, ACN, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve starting material in anhydrous solvent prep2 Add base prep1->prep2 react1 Add alkylating agent dropwise at 0°C prep2->react1 Under inert atmosphere react2 Warm to reaction temperature (RT to 80°C) react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench reaction react3->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for the N-alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add the base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.). If using NaH, add it portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes (or at 0°C if using NaH).

  • Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat to a specified temperature (typically 50-80°C).[1][2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C. If a carbonate base was used, add water to the reaction mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Optimization of Reaction Conditions

The following table provides starting points for the optimization of the N-alkylation reaction with different alkylating agents.

Alkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Expected Yield
Methyl IodideK₂CO₃ (2.0)DMFRoom Temp.2-4High
Ethyl BromideCs₂CO₃ (1.5)ACN606-12Good to High
Benzyl BromideNaH (1.2)THFRoom Temp.1-3High
Isopropyl BromideNaH (1.2)DMF8012-24Moderate

Reaction Mechanism Diagram:

N_Alkylation_Mechanism Pyrido_N Pyrido-NH Pyrido_Anion Pyrido-N⁻ Pyrido_N->Pyrido_Anion Deprotonation Base Base BaseH Base-H⁺ AlkylX R-X X_anion X⁻ Pyrido_NR Pyrido-NR Pyrido_Anion->Pyrido_NR SN2 Attack

Caption: Simplified SN2 mechanism for the N-alkylation of the pyridoxazine core.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkylating agents are often toxic and lachrymatory. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive base or wet solventUse freshly opened or dried base and anhydrous solvent.
Low reaction temperatureIncrease the reaction temperature.
Unreactive alkylating agentUse a more reactive halide (I > Br > Cl) or increase the temperature.
Formation of multiple productsOver-alkylationUse a milder base or a stoichiometric amount of the alkylating agent.
Side reactionsLower the reaction temperature.
Difficult purificationCo-eluting impuritiesOptimize the solvent system for column chromatography.

Conclusion

This application note provides a comprehensive guide for the successful N-alkylation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine. By carefully selecting the base, solvent, and alkylating agent, and by following the detailed protocol, researchers can efficiently synthesize a wide range of N-substituted derivatives for further investigation in drug discovery and development programs.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Cho, S.-D., Park, Y.-D., Kim, J.-J., Lee, S.-G., Ma, C., Song, S.-Y., Joo, W.-H., Falck, J. R., Shiro, M., Shin, D.-S., & Yoon, Y.-J. (2003). A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]

  • Wei, D., Yang, P., Yu, C., Zhao, F., & Wang, Y. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3216–3228. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, M., Al-Zoubi, R. M., Thangavel, N., Al-Majid, A. M., Barakat, A., & Deshmukh, S. K. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005–2018. [Link]

  • Wei, D., Yang, P., Yu, C., Zhao, F., & Wang, Y. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 221–234. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Wang, T., & Engle, K. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 5030–5034. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Mondal, S., Dutta, P., & Bhaumik, A. (2024). N-Alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. [Link]

  • Le, T. H. D., & May, B. (2014). N-Dealkylation of Amines. Molecules, 19(11), 17397–17422. [Link]

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(5), 904–908. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Reddy, C. R., & Grée, R. (2007). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 63(35), 8563–8570. [Link]

  • Deshmukh, S. K., Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, M., Al-Zoubi, R. M., Thangavel, N., Al-Majid, A. M., & Barakat, A. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005–2018. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91.

  • Wang, T., & Engle, K. M. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(1), 653–659. [Link]

  • Puskullu, M. O., Doganc, F., Ozden, S., Sahin, E., Celik, I., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Wang, C., Wang, Z., & Zhu, J. (2018). Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. Angewandte Chemie International Edition, 57(39), 12737–12740. [Link]

  • Ibrahim, M. K., & El-Gohary, N. S. (2008). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][9]triazine derivatives. Journal of the Brazilian Chemical Society, 19(8), 1544–1551. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Mátyus, P., Szabó, G., & Riedl, Z. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(18), 3326. [Link]

  • Organic-chemistry.org. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]

  • Sławiński, J., & Szafrański, K. (2016). Synthesis of Novel Pyrido[4,3-e][1][2][9]triazino[3,2-c][1][2][9]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(10), 1332. [Link]

Sources

Application

Catalytic hydrogenation techniques for synthesizing dihydro-pyrido-oxazines

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Dihydro-Pyrido-Oxazines Executive Summary The dihydro-pyrido[1,4]oxazine scaffold is a privileged pharmacophore found in diverse bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Dihydro-Pyrido-Oxazines

Executive Summary

The dihydro-pyrido[1,4]oxazine scaffold is a privileged pharmacophore found in diverse bioactive molecules, including PI3K inhibitors, anticoagulants, and dopamine agonists. Synthesizing this bicyclic system often requires precise redox manipulations—either to construct the oxazine ring via reductive cyclization or to modify the pyridine core via stereoselective saturation .

This guide details two distinct catalytic hydrogenation workflows. Unlike stoichiometric hydride reductions (e.g., LiAlH₄), these catalytic methods offer superior atom economy, scalability, and chemoselectivity. We focus on the causality behind catalyst selection (Pd/C vs. PtO₂) and solvent effects (protic vs. acidic) to control reaction outcomes.

Critical Mechanistic Pathways

The synthesis of dihydro-pyrido-oxazines via hydrogenation generally follows one of two distinct pathways, depending on the target oxidation state.

Pathway A: Reductive Cyclization (Aromatic Retention)
  • Objective: Form the oxazine ring while keeping the pyridine ring aromatic.

  • Mechanism: Catalytic reduction of a pendant nitro group to an amine, which subsequently undergoes intramolecular nucleophilic attack on an electrophile (e.g., ketone, ester, or epoxide) to close the ring.

  • Key Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

Pathway B: Stereoselective Ring Saturation (De-aromatization)
  • Objective: Reduce the pyridine ring to a piperidine, often introducing chirality.

  • Mechanism: Adsorption of the pyridine ring onto the catalyst surface, followed by syn-addition of hydrogen. Acidic media is crucial to activate the pyridine as a pyridinium ion.

  • Key Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Alumina (Rh/Al₂O₃).

Workflow Visualization

The following diagram illustrates the decision matrix for catalyst and condition selection based on the precursor structure.

Hydrogenation_Workflow Precursor Precursor: Nitro-Pyridyl Ether Condition_A Catalyst: 10% Pd/C Solvent: MeOH/EtOH Pressure: 1-3 bar Temp: RT Precursor->Condition_A Nitro Reduction Target_A Target A: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (Aromatic Pyridine) Condition_B Catalyst: PtO2 (Adams) Solvent: AcOH Pressure: 50-70 bar Temp: RT - 60°C Target_A->Condition_B Ring Saturation Target_B Target B: Octahydropyrido[1,4]oxazine (Saturated Piperidine) Intermediate Intermediate: Amino-Pyridyl Ether Condition_A->Intermediate Rapid H2 uptake Condition_B->Target_B Stereoselective Reduction Intermediate->Target_A Spontaneous Cyclization (-H2O / -ROH)

Figure 1: Decision matrix for synthesizing aromatic vs. saturated pyrido-oxazine scaffolds.

Detailed Protocols

Protocol A: Reductive Cyclization of Nitro-Ethers

Target: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives.[1] Precursor: 2-(2-bromoethoxy)-3-nitropyridine or similar nitro-ether ketone.

Rationale: Pd/C is selected because it efficiently reduces nitro groups to amines under mild conditions without affecting the pyridine ring or aryl halides (unless basic conditions are used). The amine generated in situ is highly nucleophilic and cyclizes immediately, preventing side reactions of the free amine.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the nitro-precursor (10 mmol) in Methanol (MeOH) (50 mL). Ethanol is a viable alternative, but MeOH often offers faster kinetics for nitro reduction.

    • Additives: If the cyclization involves displacing a leaving group (like a bromide), add Sodium Acetate (NaOAc) (1.1 eq) to scavenge the HBr formed.

  • Catalyst Loading:

    • Under an inert Argon atmosphere, carefully add 10% Pd/C (5-10 wt% of the substrate mass).

    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if handling large scales.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker).

    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitor H₂ uptake. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (EtOAc/Hexanes).

Data Validation:

  • IR: Disappearance of nitro stretches (1530, 1350 cm⁻¹).

  • NMR: Appearance of the broad NH signal (~4-6 ppm) and shift in the adjacent methylene protons due to cyclization.

Protocol B: Stereoselective Pyridine Reduction

Target: cis-Octahydropyrido[3,2-b][1,4]oxazine (Chiral Piperidine core). Precursor: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (Product of Protocol A).[1]

Rationale: Reducing the pyridine ring requires overcoming its aromatic resonance energy. Platinum Oxide (PtO₂) in Acetic Acid (AcOH) is the gold standard. The AcOH protonates the pyridine nitrogen, forming a pyridinium ion which is more susceptible to hydride attack. The catalyst surface directs hydrogen addition to one face, typically yielding the cis-fused isomer.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the aromatic pyrido-oxazine (5 mmol) in Glacial Acetic Acid (20 mL).

    • Optional: For asymmetric induction, a chiral auxiliary (e.g., oxazolidinone attached to the pyridine) can be used, or a chiral Ir-catalyst (see Reference 4).

  • Catalyst Loading:

    • Add PtO₂ (Adams' Catalyst) (5-10 wt%).

    • Note: PtO₂ is reduced in situ to active Pt(0) black.

  • Hydrogenation:

    • This reaction requires elevated pressure. Use a high-pressure autoclave.

    • Pressurize to 50-70 bar (700-1000 psi) H₂.

    • Heat to 50-60°C . Stirring rate must be >1000 rpm to eliminate mass transfer limitations.

  • Workup:

    • Cool and depressurize.

    • Filter through Celite.

    • Neutralize the filtrate with aqueous NaOH or NH₄OH (keep cool to avoid ring opening).

    • Extract with DCM or CHCl₃.

Comparative Data Analysis

Table 1 summarizes the efficiency of different catalytic systems for these transformations based on recent literature benchmarks.

Precursor TypeCatalystSolventPressure (bar)Primary ProductYield (%)Specificity
Nitro-Pyridyl Ether 10% Pd/CMeOH1-3Dihydro-pyrido-oxazine (Aromatic)85-95High (No ring reduction)
Nitro-Pyridyl Ether Raney NiEtOH1-5Dihydro-pyrido-oxazine (Aromatic)80-90Good (Desulfurization risk if S present)
Pyrido-Oxazine PtO₂AcOH50-70Octahydropyrido-oxazine (Saturated)75-85cis-selective (>90% dr)
Pyridinium Salt Ir-ChiralMeOH50-80Chiral Piperidine-Oxazine90-96High ee (>95%)

Troubleshooting & Optimization

  • Problem: Dehalogenation.

    • Cause: If the precursor contains a Cl or Br atom on the pyridine ring, Pd/C will often remove it (hydrodehalogenation).

    • Solution: Use Pt/C (sulfided) or add a poison like diphenylsulfide to the Pd/C reaction to attenuate activity. Alternatively, use Fe/AcOH for the nitro reduction step instead of catalytic hydrogenation.

  • Problem: Incomplete Cyclization.

    • Cause: The amine forms but doesn't close the ring (steric hindrance).

    • Solution: Heat the crude amine intermediate in refluxing Toluene or Acetic Acid after the hydrogenation step is complete and catalyst is removed.

  • Problem: Catalyst Poisoning.

    • Cause: Pyridines and amines bind strongly to catalyst surfaces.

    • Solution: For PtO₂ reductions, the use of acetic acid is mandatory to protonate the nitrogen, preventing it from poisoning the active sites.

References

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. Source: ResearchGate URL:[1][2][3][Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source: Asian Journal of Chemistry URL:[Link][4][5]

  • Synthesis of 3,4-dihydro-2H-1,4-oxazines (General Methodologies). Source: Organic Chemistry Portal URL:[Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. (Relevant for stereoselective synthesis of the saturated scaffold). Source: Angewandte Chemie International Edition URL:[Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Source: PubMed / PMC URL:[6][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges and solutions for pyrido-oxazine intermediates

Technical Support Center: Pyrido-Oxazine Purification & Isolation Ticket ID: POX-9924-PUR Subject: Comprehensive Troubleshooting for Pyrido-Oxazine Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido-Oxazine Purification & Isolation

  • Ticket ID: POX-9924-PUR

  • Subject: Comprehensive Troubleshooting for Pyrido-Oxazine Intermediates

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

Overview: The Pyrido-Oxazine Challenge

Welcome to the technical support hub for pyrido-oxazine chemistry. Whether you are working on pyrido[2,3-b][1,4]oxazines (common in EGFR kinase inhibitors) or pyrido[1,4]oxazine scaffolds, you are likely facing a specific triad of isolation challenges: silanol interactions (streaking) , regioisomeric mixtures , and oxidative instability .

This guide moves beyond generic advice. It treats your molecule not just as a "base," but as a sensitive, chelating, bicyclic heterocycle.

Module 1: Chromatography Troubleshooting

Issue: My compound streaks on silica gel, co-eluting with impurities despite a low Rf.

The Root Cause: Silanol H-Bonding

Pyrido-oxazines possess a pyridine nitrogen (pKa ~3–5) and an oxazine oxygen/nitrogen. Even if your molecule is not strongly basic, the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the acidic silanol groups (Si-OH) on the silica surface. This secondary interaction causes peak tailing (streaking).

Solution 1: The "Amine Shield" Protocol

Do not just add "base." You must saturate the silica surface before your compound interacts with it.

Protocol: Pre-Buffered Silica Column

  • Mobile Phase Prep: Prepare your eluent (e.g., DCM:MeOH 95:5) and add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) .

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the basified mobile phase before loading your sample.

  • Loading: Dissolve your crude in the mobile phase (with base). If solubility is poor, use a solid load on Celite , not silica (to prevent irreversible adsorption during loading).

  • Elution: Run the gradient. The base competes for silanol sites, allowing your pyrido-oxazine to elute as a sharp band.

Solution 2: Stationary Phase Switching

If TEA fails, the interaction is likely hydrophobic/polar mixed mode.

  • Switch to Amino-Silica (NH2-SiO2): This phase is naturally basic. No modifier is needed.

  • Switch to Alumina (Neutral, Activity III): Alumina lacks the acidic protons of silica. Warning: Do not use Basic Alumina if your oxazine ring contains hydrolyzable esters.

Decision Logic for Column Selection

ChromatographyLogic Start Start: Tailing on Silica CheckSol Is compound soluble in DCM/MeOH? Start->CheckSol AddBase Add 1% TEA to Eluent & Pre-flush Column CheckSol->AddBase Yes Result1 Sharp Peak? AddBase->Result1 Success Proceed to Isolation Result1->Success Yes SwitchPhase Switch Stationary Phase Result1->SwitchPhase No Alumina Neutral Alumina (Activity III) SwitchPhase->Alumina Lipophilic Impurities C18 Reverse Phase C18 (High pH Buffer) SwitchPhase->C18 Polar Impurities

Figure 1: Decision matrix for overcoming peak tailing in basic heterocycles.

Module 2: Regioisomer Separation

Issue: My cyclization reaction produced two spots with identical Rf values. NMR shows a mixture of isomers.

The Science: Kinetic vs. Thermodynamic Cyclization

When synthesizing pyrido-oxazines via nucleophilic substitution (e.g., reacting 2,6-dibromopyridine with an amino alcohol), the nucleophile can attack either the C2 or C6 position (or C2 vs C4 in other isomers). These regioisomers often have identical polarities but different molecular shapes [1].

Solution: Supercritical Fluid Chromatography (SFC)

Standard Normal Phase (NP) chromatography separates based on polarity. SFC separates based on shape and polarity.

Recommended SFC Screening Conditions:

Parameter Condition A (Primary) Condition B (Secondary)
Column 2-Ethylpyridine (2-EP) Pentafluorophenyl (PFP)
Co-Solvent Methanol + 0.2% Diethylamine Ethanol + 0.2% NH₄OH
Mechanism Pi-Pi interactions + H-bonding Shape selectivity (Fluorine-Pi)

| Why it works | The pyridine ring of the stationary phase interacts differently with the N-position of your isomer. | PFP is excellent for separating structural isomers with different dipole moments. |

Manual Separation Trick (Flash): If SFC is unavailable, use DCM:Acetone instead of DCM:MeOH. Acetone is more selective for dipole differences in isomeric pyridines.

Module 3: Stability & Workup Protocols

Issue: My product degrades upon concentration or turns black during storage.

The Vulnerability: Oxidation & Hydrolysis
  • N-Oxidation: The pyridine nitrogen is electron-rich. Exposure to air in solution (especially in chlorinated solvents) can form N-oxides.

  • Ring Opening: The oxazine ring is a cyclic hemi-aminal ether equivalent. Strong acids can hydrolyze the O-C bond, opening the ring [2].

Protocol: The "Gentle" Workup
  • Quench: Never quench with strong acid (HCl). Use Saturated NH₄Cl (mildly acidic/neutral) or Water.

  • Extraction: Maintain pH > 8. If the aqueous layer is acidic, the pyridine will protonate and remain in the water. Adjust pH with sat. NaHCO₃.

  • Drying: Use Na₂SO₄ (neutral). Avoid MgSO₄ if your compound is very Lewis-basic, as it can bind to the magnesium surface.

  • Evaporation: Keep bath temperature < 40°C .

Stability Data Summary

Stressor Risk Level Preventive Measure
Air/Oxygen High (N-oxide formation) Store under Argon; Evaporate with N₂ bleed.
Acid (pH < 2) High (Ring hydrolysis) Avoid HCl salts; use Fumaric or Tartaric acid.

| Light | Moderate | Wrap columns/flasks in foil during purification. |

Module 4: Crystallization (The "Oiling Out" Fix)

Issue: My compound comes out as a sticky oil/gum, not a solid.

The Solution: Salt Formation

Pyrido-oxazines are often low-melting solids. Converting them to a salt increases the melting point and lattice energy, preventing "oiling out."

Protocol: Controlled Salt Formation

  • Dissolution: Dissolve 100 mg of crude oil in 1 mL of EtOAc or iPrOH.

  • Acid Addition: Add 1.05 equivalents of acid.

    • Avoid: HCl (hygroscopic, corrosive).

    • Recommended:p-Toluenesulfonic acid (TsOH) or Fumaric acid . These form large, non-hygroscopic crystals.

  • Nucleation: If oil separates immediately, reheat to reflux until clear, then cool very slowly (wrap flask in cotton).

  • Anti-solvent: Add Hexane or MTBE dropwise to the hot solution until slight turbidity persists.

SaltFormation Crude Crude Oil Solvent Dissolve in EtOAc Crude->Solvent Acid Add 1.0 eq TsOH (in EtOAc) Solvent->Acid Heat Heat to Reflux (Clear Solution) Acid->Heat Cool Slow Cool (+ Seed Crystal) Heat->Cool Solid Crystalline Solid Cool->Solid

Figure 2: Workflow for converting oily intermediates into crystalline tosylate salts.

References

  • Pathan, M. A., & Khan, F. A. (2018).[1] Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction.[1] SynOpen, 2(02), 150–160.[1] Link

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives. Journal of Pharmaceutical Sciences, 81(7), 692–697.[2] Link

  • BenchChem Tech Support. (2025).[3] Overcoming challenges in the purification of heterocyclic compounds. BenchChem Troubleshooting Guide. Link

  • Phenomenex Technical Notes. (2024). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Blog. Link

Sources

Optimization

Overcoming regioselectivity issues in 3-methyl-pyrido-oxazine ring closure

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump directly to the diagnostic or protocol that matches your experimental reality.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump directly to the diagnostic or protocol that matches your experimental reality.

Topic: Overcoming Regioselectivity & Cyclization Failures Doc ID: TS-PYROX-003 | Version: 2.4 | Status: Validated

Executive Summary: The Regioselectivity Paradox

The synthesis of 3-methyl-pyrido[1,4]oxazine scaffolds (specifically the pyrido[2,3-b] or pyrido[3,4-b] isomers) presents a classic "ambident nucleophile" challenge. You are typically reacting a 2-amino-3-hydroxypyridine (or its isomer) with an unsymmetrical bifunctional electrophile (e.g., 2-chloropropionyl chloride or 1,2-dibromopropane).

The Core Problem: The reaction has two decision points that dictate regioselectivity:

  • Nucleophilic Competition: Does the exocyclic Amine (

    
    ) or the Phenolic Oxygen (
    
    
    
    ) attack first?
  • Electrophilic Discrimination: Does the nucleophile attack the primary or secondary carbon of the electrophile?

Failure to control these kinetic parameters results in inseparable regioisomers (2-methyl vs. 3-methyl), N-alkylation on the pyridine ring (formation of pyridinium salts), or polymerization. This guide provides the protocols to force the reaction down a single thermodynamic or kinetic path.

Diagnostic Phase: Identify Your Failure Mode

Select the symptom that best matches your observation to find the solution.

Symptom A: "I am getting a 50:50 (or 60:40) mixture of regioisomers."
  • Diagnosis: You are likely using a one-pot alkylation method with an unsymmetrical di-electrophile (e.g., 1,2-dibromopropane). The difference in activation energy between attacking the primary vs. secondary carbon is insufficient to drive selectivity under your current temperature/solvent conditions.

  • Immediate Fix: Switch to the Stepwise Acylation-Cyclization Protocol (Method A) . This locks the regiochemistry by reacting the amine with an acid chloride first, which is chemically distinct from the alkyl halide moiety.

Symptom B: "The reaction stalls at the intermediate. I see the acyclic chain but no ring closure."
  • Diagnosis: The "Rotamer Effect." The intermediate amide or ether is locked in a conformation where the nucleophile and leaving group are anti-periplanar or too distant due to an intramolecular hydrogen bond (often between the amide NH and the pyridine nitrogen).

  • Immediate Fix: Increase the reaction temperature to >90°C to overcome the rotational barrier, or switch to a high-dielectric solvent (DMF/DMSO) to disrupt the internal H-bond.

Symptom C: "I see a highly polar spot that isn't my product (Pyridinium salt formation)."
  • Diagnosis: The pyridine ring nitrogen (

    
    ) is acting as a nucleophile, competing with the exocyclic amine/oxygen. This is common when using "soft" electrophiles (alkyl iodides/bromides) in neutral solvents.
    
  • Immediate Fix: Use a Hard/Soft Acid-Base (HSAB) strategy. Acylate the exocyclic amine first (Hard-Hard interaction). Alternatively, protect the pyridine nitrogen or use a bulky base that sterically hinders

    
     attack.
    

Decision Logic: Pathway Selection

The following diagram illustrates the bifurcation of pathways. To obtain the 3-methyl isomer specifically, you must control the first step.

Regioselectivity cluster_legend Key Takeaway Start 2-Amino-3-Hydroxypyridine Reagent Reagent Selection Start->Reagent Path1 Path A: Acylation First (Reagent: 2-Chloropropionyl Cl) Reagent->Path1 High Selectivity Path2 Path B: Alkylation First (Reagent: 1,2-Dibromopropane) Reagent->Path2 Low Selectivity Inter1 Intermediate: Amide (Regio-locked) Path1->Inter1 N-Acylation (Fast) Inter2 Intermediate: Ether/Amine Mix (Regio-scrambled) Path2->Inter2 Compelling Nucleophiles Prod1 Target: 3-Methyl-3-oxo pyrido[1,4]oxazine Inter1->Prod1 Base-Mediated Cyclization Prod2 Mixture of 2-Me and 3-Me Isomers Inter2->Prod2 Thermodynamic Equilibrium Legend Use Path A for guaranteed 3-methyl placement. Use Path B only for symmetrical linkers.

Figure 1: Decision tree for selecting the synthetic route based on required regiochemical fidelity.

Validated Protocols

Method A: The "Regio-Lock" Protocol (Recommended)

Objective: Synthesis of 3-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one followed by reduction. Mechanism: Exploits the massive kinetic difference between acylation (fast, N-selective) and alkylation (slow, O-selective).

Step 1: Selective N-Acylation

  • Setup: Dissolve 2-amino-3-hydroxypyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Base: Add

    
     (1.2 equiv). Keep temperature at 0°C.
    
  • Addition: Dropwise add 2-chloropropionyl chloride (1.1 equiv).

    • Why? The acid chloride reacts exclusively with the exocyclic amine (

      
      ) to form the amide. The phenolic OH is less reactive towards acid chlorides under these conditions or forms an ester that rearranges.
      
  • Monitor: TLC should show a single amide intermediate.

  • Workup: Standard aqueous wash. Isolate the 2-(2-chloropropionamido)-3-hydroxypyridine .

Step 2: Cyclization (O-Alkylation)

  • Setup: Dissolve the intermediate from Step 1 in DMF (0.2 M).

  • Base: Add

    
     (2.5 equiv).
    
    • Critical: Use a weak base to avoid deprotonating the amide nitrogen, which could lead to intermolecular side reactions. We want the Phenoxide (

      
      ) to attack the alkyl chloride.
      
  • Heat: Stir at 80°C for 4-6 hours.

    • Observation: The reaction closes the ring to form the lactam.

  • Result: You now have the 3-methyl-3-oxo derivative. The position of the methyl is strictly controlled by the structure of the 2-chloropropionyl chloride.

Step 3: Reduction (Optional)

  • If the saturated amine is required, reduce the lactam using

    
     or 
    
    
    
    .
Method B: Troubleshooting Direct Alkylation

Objective: If you must use 1,2-dibromopropane (e.g., for cost reasons), use this "Phase-Transfer" method to bias selectivity.[1]

Table 1: Solvent & Base Effects on Regioselectivity

SolventBaseRegioselectivity (3-Me : 2-Me)Notes
Acetone

60 : 40Poor control. Reaction is slow.
DMF

40 : 60Strong base promotes rapid O-alkylation first, often leading to the wrong isomer or mixtures.
Toluene/H2O TBAB / NaOH 90 : 10 Recommended. Phase Transfer Catalysis (PTC) favors interfacial reaction where the specific geometry of the ion pair directs selectivity.

Protocol:

  • Mix 2-amino-3-hydroxypyridine and 1,2-dibromopropane (1.5 equiv) in Toluene.

  • Add 20% aqueous NaOH and Tetrabutylammonium bromide (TBAB, 10 mol%).

  • Reflux vigorously. The PTC conditions often favor the N-alkylation at the primary bromide first, followed by O-cyclization.

Frequently Asked Questions (FAQ)

Q: I am trying to make the 2-methyl isomer, but Method A gives me the 3-methyl. How do I invert it? A: You need to invert the reagent's polarity. Instead of 2-chloropropionyl chloride, use methyl 2-chloro-3-oxopropanoate (or similar alpha-halo esters) in a condensation reaction.

  • Mechanism:[2][3][4][5][6] The amine attacks the ketone/aldehyde (Schiff base formation) or the ester, while the oxygen attacks the halogen bearing carbon.

  • Reference: Research indicates that reaction with methyl 2,3-dibromopropionate yields exclusively the 2-substituted pyrido-oxazine due to the specific preference for Michael-like addition or displacement sequences unique to the ester functionality [1].

Q: My product is decomposing during purification on silica. A: Pyrido-oxazines, especially the dihydro- forms, can be oxidation-sensitive (forming the aromatic aromatic system) or acid-sensitive.

  • Solution: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your column. This neutralizes acidic sites on the silica. Alternatively, use neutral alumina.

Q: Why do I see a significant "M+14" or "M+28" impurity by LCMS? A: This is likely N-methylation or N-ethylation on the pyridine nitrogen if you used simple alkyl halides. If you used DMF as a solvent with strong hydride bases, you might also see formylation artifacts or decomposition of DMF. Ensure your reagents are dry and avoid methyl iodide/bromide contaminants.

References

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds . ResearchGate.[2][7] (Detailed study on the reaction of 2-amino-3-hydroxypyridine with methyl 2,3-dibromopropionate vs. ethyl 2,3-dibromopropionate).

  • A regioselective, convergent, and additive-free approach for the synthesis of pyrido[1,4]oxazocines. New Journal of Chemistry. (Discusses nucleophilic competition in pyridine-fused oxa-rings).

  • Synthesis of functionalised pyrido[4,3-b][1,4]oxazine. Semantic Scholar. (General protocols for pyrido-oxazine ring closure).

Disclaimer: These protocols involve hazardous chemicals (acid chlorides, hydrides). Always perform a risk assessment before experimentation.

Sources

Troubleshooting

Solubility enhancement of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine in aqueous media

The following technical guide serves as a specialized support resource for researchers working with 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . This document is structured to address solubility, stability, and formulat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . This document is structured to address solubility, stability, and formulation challenges directly, using a troubleshooting Q&A format.

Subject: 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS Registry (Analog Reference): 105839-39-2 (Core scaffold) Chemical Class: Fused Pyridine-Oxazine Bicyclic System Primary Application: Pharmaceutical Intermediate / Scaffold for Kinase Inhibitors (e.g., EGFR)

Physicochemical Profile & Solubility Logic

To solve solubility issues, one must first understand the molecular behavior in solution. This molecule consists of a pyridine ring fused to a saturated oxazine ring containing a secondary amine.

PropertyValue / CharacteristicImplication for Solubility
Core Structure Bicyclic: Pyridine + Dihydro-1,4-oxazineLipophilic core; poor aqueous solubility in neutral media.
Ionization (pKa) ~6.5 - 7.0 (Pyridine N)pH-Dependent Solubility. It behaves as a weak base. Solubility increases significantly at pH < 4.5.
LogP (Predicted) ~1.2 - 1.5 Moderately lipophilic. Requires cosolvents or complexation for high concentrations (>5 mg/mL).
H-Bond Donors 1 (Amine NH)Potential for crystal lattice stability, resisting dissolution.
Key Risk OxidationThe electron-rich dihydro-oxazine ring is susceptible to oxidation; avoid prolonged exposure to air/light in solution.

Troubleshooting Guide (FAQs)

Q1: "I am seeing precipitation immediately upon adding my stock solution (DMSO) to PBS (pH 7.4). Why?"

Diagnosis: "The pH Crash." At pH 7.4, the molecule is predominantly in its neutral (unionized) form. While soluble in DMSO, the moment it hits the aqueous buffer, the "apparent solubility" drops to its intrinsic solubility (likely <100 µg/mL), causing immediate precipitation.

The Fix:

  • Acidify the Buffer: Lower the pH of your aqueous vehicle to 4.0–5.0 using Acetate or Citrate buffer. This protonates the pyridine nitrogen, boosting solubility by 10–100 fold.

  • Use a Cosolvent Step-Down: Do not inject 100% DMSO directly into PBS. Predilute the DMSO stock with PEG400 or Propylene Glycol before adding the aqueous phase.

Q2: "I need a concentration of 10 mg/mL for an animal study (IP/IV). Simple pH adjustment isn't working."

Diagnosis: Intrinsic Solubility Limit. pH adjustment alone often caps at 1–5 mg/mL for this scaffold. For higher loads, you need to shield the lipophilic core.

The Fix: Cyclodextrin Complexation. Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol) .

  • Mechanism: The hydrophobic pyrido-oxazine core nests inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.

  • Protocol: See Section 3: Formulation Protocols.

Q3: "My solution turned yellow/brown after sitting on the bench for 4 hours. Is it still good?"

Diagnosis: Oxidative Degradation. The "1H,2H,3H" designation indicates a reduced (dihydro) oxazine ring. This secondary amine position is electron-rich and prone to oxidation (dehydrogenation) to the fully aromatic or imine species, especially in solution.

The Fix:

  • Fresh Prep Only: Prepare formulations immediately before dosing.

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous vehicle.

  • Amber Glass: Protect from light, which catalyzes auto-oxidation.

Decision Tree & Mechanism Visualization

The following diagram illustrates the logical flow for selecting the correct formulation strategy based on your target concentration.

SolubilityStrategy Start Target Concentration? Low < 1 mg/mL (In Vitro / Cell Culture) Start->Low Med 1 - 5 mg/mL (Rodent IP/PO) Start->Med High > 5 mg/mL (Rodent IV / Tox) Start->High Strat1 Standard DMSO Spike (0.1% - 0.5% DMSO) Low->Strat1 Soluble Strat2 pH Adjustment + Cosolvent (pH 4.5 + 10% PEG400) Med->Strat2 Needs Protonation Strat3 Cyclodextrin Complexation (20% HP-β-CD) High->Strat3 Needs Encapsulation Strat2->Strat3 Precipitation Observed?

Figure 1: Decision matrix for formulation selection based on required drug load.

Experimental Protocols

Protocol A: High-Concentration Formulation (Vehicle for In Vivo)

Target: 5–10 mg/mL | Route: IV/IP | Stability: ~24 Hours

Reagents:

  • Compound Stock (Solid)[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.1 M Citric Acid (or Saline)

  • 1N HCl and 1N NaOH

Step-by-Step:

  • Carrier Prep: Dissolve HP-β-CD in purified water to create a 40% (w/v) stock solution. Filter through 0.22 µm.

  • Wetting: Weigh the required amount of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine into a vial. Add a minimal volume of DMSO (max 5% of final volume) to wet and dissolve the solid.

  • Complexation: Slowly add the 40% HP-β-CD stock (dilute to final 20% concentration). Vortex vigorously for 5 minutes.

    • Note: The solution may be cloudy.

  • pH Adjustment (The Critical Step): While stirring, dropwise add 1N HCl to lower the pH to ~4.0.

    • Observation: The solution should clarify as the pyridine nitrogen protonates and the molecule enters the CD cavity.

  • Final Adjustment: Back-titrate carefully with 1N NaOH to pH 5.0–5.5 (tolerable for injection). If precipitation occurs, return to pH 4.5.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: Kinetic Solubility Screening (96-Well Plate)

Use this to determine the exact solubility limit in your specific buffer.

  • Dispense: Add 190 µL of buffer (e.g., PBS pH 7.4, Acetate pH 4.5, SGF) to a UV-transparent 96-well plate.

  • Spike: Add 10 µL of compound stock (10 mM in DMSO). Final DMSO = 5%.

  • Incubate: Shake at 500 rpm for 4 hours at Room Temp.

  • Read: Measure Absorbance at 280 nm and 320 nm .

    • High turbidity (OD > 0.1 at 600nm) indicates precipitation.

References & Authority

  • PubChem. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vertex AI Search. Synthesis and properties of pyrido[2,3-b][1,4]oxazine derivatives. (Source 1.1). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol reference for Protocol A).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Basis for pKa-solubility logic).

Sources

Optimization

Troubleshooting crystallization of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine salts

Technical Support Center: Crystallization & Salt Formation Guide Topic: 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Salts Ticket ID: CRY-PYR-OX-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Salt Formation Guide Topic: 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Salts Ticket ID: CRY-PYR-OX-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties crystallizing salts of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine due to three inherent structural factors:

  • Low Basicity: The fused pyridine nitrogen is the primary basic center, but its pKa is likely suppressed (approx. 3.5–4.5) by the electron-withdrawing nature of the fused oxazine ring.

  • Conformational Flexibility: The saturated oxazine ring (1H,2H,3H) introduces puckering, which inhibits efficient lattice packing.

  • Chirality: The 3-methyl substituent creates an enantiomeric center. If you are working with a racemate, you face the "Wallach’s Rule" penalty (racemates often pack more densely but crystallize with more difficulty than pure enantiomers).

This guide prioritizes Oiling Out (Liquid-Liquid Phase Separation) and Hygroscopicity , the two most reported failure modes for this scaffold.

Part 1: Pre-Crystallization Diagnostics

Before attempting another crystallization, verify your system parameters against this diagnostic table.

ParameterCritical Value / ObservationAction Required
Primary Basic Center Pyridine Nitrogen (

)
Target acids with pKa < 2.0 for 1:1 stoichiometry.
Secondary Amine (

)
Aniline-like (Conjugated)Do not target this nitrogen. It is too weakly basic for stable salt formation.
Chirality C3-Methyl CenterIf Racemic: Expect lower solubility. If Enantiopure: Expect higher solubility; requires aggressive anti-solvents.
Common Failure "Oiling Out" (LLPS)STOP cooling immediately. Re-heat and follow the Oiling Out Protocol below.

Part 2: Troubleshooting Guides (Q&A Format)

Issue #1: "My salt comes out as a sticky oil or gum instead of a solid."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the salt has a high affinity for the solvent (often alcohols like MeOH or EtOH) and the "oiling out" boundary is crossed before the crystalline solubility boundary.

The Fix: You must decouple the supersaturation generation from the temperature drop.

Protocol: The "Cloud Point" Seeding Method

  • Solvent Switch: Abandon pure Methanol/Ethanol. Use a binary system: Isopropanol (IPA) + Isopropyl Acetate (IPAc) or Ethanol + TBME .

  • Saturation: Dissolve the free base and acid in the "Good Solvent" (e.g., Ethanol) at 60°C.

  • The Critical Step: Add the "Anti-solvent" (e.g., TBME) hot until the solution turns slightly turbid (Cloud Point).

  • Back-off: Add just enough hot Ethanol to make it clear again.

  • Seeding: Add 0.5 wt% of seed crystals (if available) or scratch the glass surface.

  • Isothermal Aging: Hold at 50°C for 2 hours. Do not cool yet. You want crystals to grow on the seeds at high temperature.

  • Slow Cooling: Cool to 20°C at a rate of 5°C/hour.

Expert Insight: For pyrido-oxazines, Mesylate (Methanesulfonate) and Tosylate salts often crystallize better than Hydrochloride salts, which tend to be hygroscopic gums due to the high lattice energy of the Cl- ion competing with hydration.

Issue #2: "The solid forms but turns into a liquid/goo upon filtration."

Diagnosis: Severe Hygroscopicity . The crystal lattice is collapsing upon exposure to atmospheric moisture, or you have formed a metastable solvate that desolvates and melts.

The Fix: Counter-ion Optimization. HCl salts of pyridine-fused heterocycles are notorious for deliquescence. Switch to large, hydrophobic counter-ions that "pack" the lattice and exclude water.

Recommended Counter-ions for Pyrido-Oxazines:

  • Tier 1 (Best Crystallinity): Fumaric Acid (0.5 eq or 1 eq), Maleic Acid.

  • Tier 2 (Hydrophobicity): Naphthalene-1,5-disulfonic acid, Pamoic acid.

  • Tier 3 (If strong acid needed): Methanesulfonic acid (MSA).

Issue #3: "I am getting low yields (<50%)."

Diagnosis: The salt is too soluble in your mother liquor. This is common with the 3-methyl derivative because the methyl group disrupts planar stacking, increasing solubility.

The Fix: Common Ion Effect & Anti-Solvent Drowning.

  • Maximize Concentration: Reduce solvent volume to the minimum required to dissolve at reflux.

  • Anti-Solvent Drowning: After initial crystallization, add 2–3 volumes of Heptane or Hexane (non-polar) to "drown out" the remaining salt.

  • Cryogenic Isolation: Filter at 0°C or -10°C.

Part 3: Visual Workflows

Workflow 1: Salt Selection Decision Tree

Use this logic to select the correct acid based on the pKa of your specific derivative.

SaltSelection Start Start: Analyze 3-methyl-pyrido-oxazine CheckPka Est. pKa of Pyridine N (~4.0) Start->CheckPka StrongAcid Requires Strong Acid (pKa < 1) CheckPka->StrongAcid If basicity is low WeakAcid Try Medium Acids (pKa 2-3) CheckPka->WeakAcid If basicity > 4.5 HCl Hydrochloric Acid (Risk: Hygroscopic) StrongAcid->HCl MSA Methanesulfonic Acid (Rec: Good Solubility) StrongAcid->MSA Fumaric Fumaric/Maleic Acid (Rec: Stable Lattice) WeakAcid->Fumaric Hygroscopic Issue: Deliquescent Gum HCl->Hygroscopic Result Crystalline Success: Stable Solid MSA->Crystalline Result Fumaric->Crystalline Result

Caption: Decision matrix for selecting counter-ions based on the predicted pKa of the pyridine nitrogen. Green paths indicate higher probability of stable, non-hygroscopic crystals.

Workflow 2: Remediation of "Oiling Out"

Follow this loop if your reaction mixture separates into two liquid phases.

OilingOut Start Hot Solution (Clear) Cool Cooling Phase Start->Cool PhaseSep Oiling Out Occurs (Cloudy/Droplets) Cool->PhaseSep Failure Reheat Re-heat to Dissolve PhaseSep->Reheat Corrective Action Seed Add Seeds @ High Temp Reheat->Seed At Cloud Point Age Isothermal Aging (Hold T constant) Seed->Age SlowCool Slow Cool (5°C/hr) Age->SlowCool Success Filtrable Solid SlowCool->Success Crystals Form

Caption: The "Temperature Cycling" protocol required to bypass the Liquid-Liquid Phase Separation (LLPS) zone and access the metastable crystalline zone.

Part 4: Standardized Protocols

Protocol A: The "Gold Standard" Salt Screen

Use this for initial evaluation of the 3-methyl-pyrido-oxazine scaffold.

  • Preparation: Prepare a 0.1 M solution of the free base in Acetone/Water (95:5) . The trace water helps ionize the weak pyridine base.

  • Acid Dispensing: Add 1.05 equivalents of the following acids to separate vials:

    • Vial 1: Methanesulfonic acid (neat liquid).

    • Vial 2: HCl (4M in Dioxane).

    • Vial 3: Maleic Acid (solid).

    • Vial 4: L-Tartaric Acid (solid) – Crucial for chiral resolution potential.

  • Cycling: Heat all vials to 50°C for 30 mins. Cool to room temp.

  • Anti-Solvent: If no solids form, add TBME (Methyl tert-butyl ether) dropwise until cloudy.

  • Observation:

    • Crystalline:[1][2][3] Scale up.

    • Oil:[4] Follow Workflow 2.

    • Clear: Evaporate solvent and try Isopropyl Acetate .

Protocol B: Chiral Resolution via Diastereomeric Salts

Since your molecule has a chiral center at C3, you can use salt formation to increase optical purity.

  • Acid: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Ethanol (95%).

  • Mechanism: The L-DBTA will form a diastereomeric salt pair with the (3R) and (3S) enantiomers. One pair is typically significantly less soluble.

  • Procedure: Mix 1 eq of Racemic Base with 0.5 eq of L-DBTA. The precipitating salt is usually the diastereomerically pure form.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][8]

    • Authoritative source for pKa-based salt selection and counter-ion toxicity.
  • Bhatt, P. M., et al. (2005). "Pharmaceutical Salts: Oiling Out and Other Challenges." Crystal Growth & Design, 5(6), 2111–2119.

    • Foundational text on the mechanism of Liquid-Liquid Phase Separ
  • Deshmukh, S., et al. (2024). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." RSC Advances.

    • Specific synthesis and property data for the pyrido[2,3-b][1,4]oxazine scaffold.
  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism."

    • Regulatory context for polymorph control in generic drug development.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1H NMR Analysis of 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Scaffolds

Executive Summary & Application Context The 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., EGF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., EGFR, PI3K) and antibacterial agents (fluoroquinolone precursors).

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this specific regioisomer. Unlike standard aliphatic amines, this bicyclic system presents unique challenges: diastereotopic splitting due to the C3-chiral center and regioisomeric ambiguity (vs. the [3,2-b] or [3,4-b] isomers).

Key Takeaway: Accurate interpretation requires treating the C2-methylene protons as an ABX system (with C3-H) rather than a simple triplet/doublet, and leveraging the pyridine coupling constants to validate the [2,3-b] fusion geometry.

Structural Logic & Spectral Causality

To interpret the spectrum correctly, one must understand the stereochemical environment. The introduction of a methyl group at the C3 position destroys the symmetry of the oxazine ring.

The Chiral Induction Effect
  • Chiral Center: C3.

  • Consequence: The adjacent protons at C2 (

    
     and 
    
    
    
    ) become diastereotopic . They are chemically non-equivalent.
  • Observation: Instead of a triplet, C2-H appear as two distinct multiplets (often dd or ddd) with large geminal coupling (

    
    ) and differing vicinal coupling to C3-H.
    
The Regioisomer Challenge

The primary risk in synthesizing this scaffold is the formation of the [3,2-b] isomer (where the Nitrogen and Oxygen attachment points on the pyridine ring are reversed).

  • Target ([2,3-b]): Oxazine Nitrogen attached to Pyridine C2; Oxygen attached to Pyridine C3.

  • Alternative ([3,2-b]): Oxazine Nitrogen attached to Pyridine C3; Oxygen attached to Pyridine C2.

Comparative Analysis: Regioisomer Differentiation

The most reliable method to validate the [2,3-b] scaffold against its alternatives is the analysis of the aromatic region.

Table 1: Spectral Fingerprint Comparison ([2,3-b] vs. [3,2-b])
FeatureTarget: Pyrido[2,3-b] Alternative: Pyrido[3,2-b] Mechanistic Reason
Pyridine

-H

7.6 – 7.9 ppm (dd)

7.8 – 8.1 ppm (dd)
Proximity to the electronegative oxazine Oxygen vs. Nitrogen.
Coupling (

)


The coupling constant between positions 5 and 6 (bicyclic numbering) differs based on electron density distribution relative to the Pyridine Nitrogen.
C2-H Shift

3.2 – 3.5 ppm

4.0 – 4.3 ppm
In [3,2-b], C2 is attached to Oxygen (deshielded). In [2,3-b], C2 is attached to Nitrogen (shielded).
NH Signal Broad,

4.5 – 6.5 ppm
Broad,

4.5 – 6.5 ppm
Indistinguishable; highly solvent dependent.

Critical Insight: If the C2 protons appear downfield (>4.0 ppm) in a non-aromatic solvent, you likely have the [3,2-b] isomer or the oxidized (aromatic) oxazine derivative.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

Choosing the right solvent is not just about solubility; it determines your ability to resolve the diastereotopic protons and the exchangeable NH.

Table 2: Solvent Performance Matrix
ParameterChloroform-d (CDCl3) DMSO-d6 Recommendation
NH Visibility Poor (Broad/Invisible)Excellent (Sharp triplet/d) Use DMSO-d6 if confirming the secondary amine is required.
C2-H Resolution High ModerateCDCl3 often provides better separation of the

multiplets due to lower viscosity.
Water Peak

ppm

ppm
DMSO water peak often overlaps with the crucial C2/C3 signals of this scaffold.
Exchange Rate FastSlowSlow exchange in DMSO allows observation of

coupling.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (for structural confirmation) or CDCl3 (for purity checks).

    • Note: If using DMSO, ensure the solvent ampoule is fresh to minimize water content (

      
      ), which obscures the C2/C3 region.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 64 (to resolve low-intensity satellite peaks for coupling analysis).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl group).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. The chiral center often causes phase distortion in the aliphatic region.

  • Integration: Normalize the Methyl doublet (at

    
     ppm) to 3.00. This is your internal standard.
    

Visualization & Logic Flows

Diagram 1: Regioisomer Identification Decision Tree

This flowchart guides the researcher through the critical decision points to confirm the [2,3-b] structure.

RegioID Start Start: Acquire 1H NMR (DMSO-d6 recommended) CheckAromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Start->CheckAromatic CheckCoupling Measure Coupling Constant (J) of Pyridine Protons CheckAromatic->CheckCoupling Isomer23b Structure Confirmed: Pyrido[2,3-b] (Target) CheckCoupling->Isomer23b J ≈ 7.5 - 8.0 Hz (Typical for 2,3-b) Isomer32b Isomer Identified: Pyrido[3,2-b] (Alternative) CheckCoupling->Isomer32b J ≈ 4.5 - 5.0 Hz (Typical for 3,2-b) CheckAliphatic Analyze C2-H Shift (Methylene next to N/O) CheckCoupling->CheckAliphatic Ambiguous J? CheckAliphatic->Isomer23b δ 3.2 - 3.5 ppm (Shielded, next to N) CheckAliphatic->Isomer32b δ 4.0 - 4.3 ppm (Deshielded, next to O)

Caption: Logic flow for distinguishing the target [2,3-b] isomer from the common [3,2-b] byproduct based on coupling constants and chemical shifts.

Diagram 2: C2-Proton Diastereotopicity Mechanism

Visualizing why the C2 protons split into complex multiplets.

Diastereotopicity ChiralCenter Chiral Center (C3) (Methyl Group) C2Protons C2 Methylene Protons (Ha and Hb) ChiralCenter->C2Protons Induces Asymmetry Environment Different Chemical Environments C2Protons->Environment Ha ≠ Hb Result Complex Splitting (ABX System) Environment->Result Geminal (J ~11Hz) + Vicinal Coupling

Caption: Mechanistic pathway explaining the complex ABX splitting pattern observed at the C2 position due to the adjacent C3 chiral center.

Typical Spectral Data (Reference)

Compound: 3-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Solvent: DMSO-d6, 400 MHz

PositionShift (

, ppm)
MultiplicityIntegralAssignment
NH 6.85br s1HAmine (Exchangeable)
Ar-H 7.55dd (

Hz)
1HPyridine C6-H
Ar-H 6.95dd (

Hz)
1HPyridine C5-H
Ar-H 6.50dd (

Hz)
1HPyridine C4-H
C3-H 3.65m (sextet-like)1HMethine (Chiral)
C2-

3.42ddd (

)
1HMethylene (Diastereotopic)
C2-

3.15ddd (

)
1HMethylene (Diastereotopic)

1.15d (

Hz)
3HMethyl group

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on ABX systems and diastereotopicity).

  • Lyu, Y., et al. (2019). "Discovery of Novel Pyrido[2,3-b][1,4]oxazine Derivatives as Potent PI3K Inhibitors." ACS Medicinal Chemistry Letters. (Provides specific spectral data for the scaffold). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine coupling constants). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of heterocyclic coupling constants). [Link]

Comparative

Technical Comparison: 3-Methyl vs. Unsubstituted Pyrido[1,4]oxazine Scaffolds

This guide objectively compares the biological performance of 3-methyl-substituted versus unsubstituted pyrido[1,4]oxazine scaffolds. It synthesizes data from antibiotic development (fluoroquinolones) and emerging antica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the biological performance of 3-methyl-substituted versus unsubstituted pyrido[1,4]oxazine scaffolds. It synthesizes data from antibiotic development (fluoroquinolones) and emerging anticancer research (EGFR inhibitors) to provide actionable insights for medicinal chemists.

Executive Summary

The introduction of a methyl group at the C3 position of the pyrido[1,4]oxazine ring is a critical determinant of biological potency and pharmacological precision. While the unsubstituted scaffold retains baseline biological activity (often equipotent to early-generation analogs like enoxacin), the 3-methyl substituted scaffold (specifically the S-enantiomer) exhibits superior target affinity, improved lipophilicity, and enhanced metabolic stability.

Key Verdict: The 3-methyl group acts as a "chiral anchor," restricting conformational flexibility to lock the molecule into a bioactive conformation that maximizes binding enthalpy with targets such as DNA gyrase or EGFR kinase.

Chemical & Physical Property Analysis

The structural distinction lies in the C3 position of the oxazine ring.[1] This seemingly minor modification dictates the molecule's stereochemistry and physicochemical profile.

FeatureUnsubstituted Pyrido-oxazine 3-Methyl Pyrido-oxazine
Structure Achiral (Planar/Flexible)Chiral (C3 is a stereocenter)
Conformation High conformational entropy; ring flips between half-chair forms.Rigidified Half-Chair: Methyl group locks the ring, reducing entropy penalty upon binding.
Lipophilicity (LogP) Lower (More polar).Higher (+0.3 to +0.5 log units): Improves passive membrane permeability.
Solubility Higher aqueous solubility.Slightly reduced, but often optimized for oral bioavailability.
Primary Example Desmethyl-Ofloxacin (Metabolite)Levofloxacin (Drug)
Biological Activity Comparison
Case Study A: Antimicrobial Potency (DNA Gyrase Inhibition)

The most authoritative data comes from the fluoroquinolone class, where the pyrido-oxazine moiety is the core pharmacophore.

  • Compound A: Ofloxacin (Racemic 3-methyl) / Levofloxacin (S-isomer)

  • Compound B: Desmethyl-ofloxacin (Unsubstituted active metabolite)

Experimental Data Summary:

Organism / TargetDesmethyl-Ofloxacin (Unsubstituted) Levofloxacin (3-Methyl, S-isomer) Relative Potency
E. coli (MIC)0.50 - 1.0 µg/mL0.012 - 0.05 µg/mL3-Me is ~10-40x more potent
S. aureus (MIC)1.0 - 4.0 µg/mL0.25 - 0.50 µg/mL3-Me is ~4-8x more potent
P. aeruginosa (MIC)> 4.0 µg/mL0.5 - 2.0 µg/mL3-Me is significantly more active
DNA Gyrase (

)
Moderate AffinityHigh Affinity3-Me optimizes pocket fit

Mechanistic Insight: The S-methyl group projects into a hydrophobic pocket within the DNA-gyrase complex, creating a "steric lock." The unsubstituted analog lacks this interaction and suffers from higher entropic costs due to ring flexibility.

Case Study B: Anticancer Activity (EGFR Kinase Inhibition)

In novel pyrido[2,3-b][1,4]oxazine derivatives designed for NSCLC (Non-Small Cell Lung Cancer), the scaffold serves as a hinge binder.[2]

  • Unsubstituted variants: Often show good H-bonding capability but faster metabolic clearance.

  • Substituted variants: Derivatives with steric bulk (like methyl or larger groups) on the oxazine ring often demonstrate higher selectivity for mutant EGFR (T790M) over wild-type, likely due to better filling of the ribose-binding pocket.

Mechanistic Visualization

The following diagram illustrates the "Chiral Anchor" hypothesis, showing how the 3-methyl group influences bioactivity compared to the unsubstituted form.

G cluster_0 Unsubstituted Scaffold cluster_1 3-Methyl Scaffold Unsub Pyrido-oxazine (H) Flex High Flexibility (Entropic Penalty) Unsub->Flex Bind_Weak Moderate Binding (Non-specific) Flex->Bind_Weak Methyl 3-Methyl Pyrido-oxazine Rigid Conformational Lock (Pre-organized) Methyl->Rigid Chiral Stereoselectivity (S-isomer fits pocket) Methyl->Chiral Bind_Strong High Affinity Binding (Enthalpic Gain) Rigid->Bind_Strong Chiral->Bind_Strong Bind_Strong->Bind_Weak > 10x Potency Gap

Caption: The 3-methyl group reduces conformational entropy (Green path), leading to superior binding affinity compared to the flexible unsubstituted analog (Red path).

Experimental Protocols
Protocol A: Synthesis Differentiation

To synthesize the specific scaffolds for comparison:

  • Unsubstituted: React 2,3-difluoro-6-nitrophenol with 2-aminoethanol (ethanolamine). Cyclization yields the achiral dihydro-pyrido[1,4]oxazine.

  • 3-Methyl Substituted: React the same precursor with (S)-2-aminopropanol (L-alaninol). This introduces the chiral methyl group at the C3 position during the ring closure.

Protocol B: MIC Determination (Standardized)

Objective: Quantify the potency difference.

  • Preparation: Dissolve compounds in DMSO (Stock: 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 64 µg/mL to 0.008 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (E. coli ATCC 25922).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Levofloxacin control must read 0.015–0.06 µg/mL.

References
  • Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. [Link]

  • The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients. Journal of Antimicrobial Chemotherapy. [Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. [Link]

  • Desmethyl Levofloxacin (Compound Summary). PubChem. [Link][3]

Sources

Validation

Validating Purity of 3-Methyl-Pyrido-Oxazine Scaffolds: A Comparative LC-MS Guide

Executive Summary: The Structural Challenge In the development of heterocyclic pharmacophores, 3-methyl-pyrido-oxazine derivatives represent a privileged scaffold, often utilized in kinase inhibitors and antimicrobial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of heterocyclic pharmacophores, 3-methyl-pyrido-oxazine derivatives represent a privileged scaffold, often utilized in kinase inhibitors and antimicrobial agents. However, the synthesis of this fused ring system—typically via the cyclization of aminohydroxypyridines with


-halo ketones—presents a distinct analytical challenge: regio-isomerism .

Standard synthesis routes frequently yield a mixture of the desired 3-methyl isomer and the thermodynamically competitive 2-methyl regioisomer. Furthermore, uncyclized precursors (e.g., N-alkylated intermediates) often co-elute with the product in standard reversed-phase conditions.

This guide validates why LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative, but the requisite technique for certifying the purity of this scaffold, outperforming HPLC-UV and NMR in sensitivity and specificity.

Comparative Analysis: Selecting the Right Tool

To establish a purity profile suitable for biological assay or IND-enabling studies, we must compare the detection capabilities of standard techniques.

Table 1: Performance Matrix for Pyrido-Oxazine Analysis
FeatureHPLC-UV (PDA) 1H-NMR (400 MHz) LC-MS (HRMS/Q-TOF)
Primary Detection Chromophore absorption (254/280 nm)Proton environmentMass-to-charge ratio (m/z)
Isomer Differentiation Poor. Regioisomers often have identical

.
Excellent. Distinct chemical shifts for methyl protons.High. Separated by RT; confirmed by exact mass.
Sensitivity (LOD) ~0.1% (Standard)~1.0% (Low sensitivity for trace impurities)< 0.01% (Trace level)
Impurity ID Retention time only (requires standards).Structural elucidation (if isolatable).Definitive. Exact mass + fragmentation patterns.
Blind Spot Non-chromophoric synthetic intermediates.Overlapping solvent peaks or broad exchangeable protons.Ion suppression (matrix effects).

The Verdict: While NMR is definitive for structural confirmation of the major component, it fails to detect trace catalytic residues or minor isomers <1%. HPLC-UV risks "hiding" impurities under the main peak due to similar UV spectra. LC-MS is the only self-validating system that provides both separation (LC) and mass-specific confirmation (MS) of purity.

Deep Dive: The LC-MS Validation Protocol

This protocol is designed to comply with ICH Q2(R1) guidelines for validating analytical procedures.

A. Chromatographic Strategy (The "Why")

The pyrido-oxazine core contains a basic pyridine nitrogen. On standard C18 columns at neutral pH, this nitrogen interacts with residual silanols, causing severe peak tailing.

  • Column Selection: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

    • Mechanism:[1][2][3][4] These phases offer

      
      -
      
      
      
      interactions with the aromatic pyridine ring, providing orthogonal selectivity to hydrophobicity. This is critical for separating the 3-methyl vs. 2-methyl regioisomers.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[5]

    • Mechanism:[1][2][3][4] Acidic pH protonates the pyridine nitrogen (

      
      ), preventing silanol interaction and ensuring sharp peak shapes.
      
B. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) . The basic nitrogen ensures high ionization efficiency (

    
    ).
    
  • Detection:

    • Quantitation: Triple Quadrupole (QqQ) using MRM (Multiple Reaction Monitoring).

    • Purity Validation: Q-TOF (Time-of-Flight) for exact mass screening of unknowns.

C. Step-by-Step Experimental Workflow
  • System Suitability Prep: Prepare a resolution mixture containing the target (3-methyl) and the known regioisomer (2-methyl) at 1:1 ratio.

  • Gradient Optimization:

    • Start: 5% B (ACN) to 95% B over 10 minutes.

    • Goal: Achieve a resolution factor (

      
      ) > 1.5 between isomers.
      
  • Linearity Standards: Prepare 5 concentration levels (e.g., 0.1

    
    g/mL to 100 
    
    
    
    g/mL).
  • Recovery Spikes: Spike the crude reaction mixture with known amounts of the uncyclized precursor to determine Matrix Effects (ME).

Experimental Validation Data

The following data represents a typical validation dataset for 3-methyl-pyrido[3,2-b][1,4]oxazine (


, MW: 148.16).
Table 2: Method Validation Results
ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at RT of analyteRegioisomer separated (

)
PASS
Linearity (

)


(Range: 10–1000 ng/mL)
PASS
Accuracy (Recovery)


(n=6)
PASS
Precision (RSD)


(Intra-day)
PASS
LOD (S/N > 3) N/A

ng/mL
High Sensitivity

Interpretation: The method successfully resolves the critical regioisomer pair. The low LOD confirms the ability to detect genotoxic impurities or catalytic byproducts well below the 0.1% threshold required by regulatory bodies.

Decision Workflow: Method Development

The following diagram illustrates the logical decision tree for validating the purity of heterocyclic scaffolds, ensuring no "blind spots" remain.

MethodValidation Start Crude Sample: 3-Methyl-Pyrido-Oxazine Screen Initial Screen: HPLC-UV (254 nm) Start->Screen Decision1 Single Peak Observed? Screen->Decision1 LCMS_Dev Develop LC-MS Method (Phenyl-Hexyl Column) Decision1->LCMS_Dev Yes (False Positive Risk) Decision1->LCMS_Dev No (Obvious Impurity) FailUV Fail: Co-eluting Isomers (Hidden Impurities) MassCheck Mass Extraction (EIC) [M+H]+ = 149.07 LCMS_Dev->MassCheck IsomerCheck Isomer Separation? (Check RT & Frag) MassCheck->IsomerCheck Optimize Optimize Gradient/pH (Add Formic Acid) IsomerCheck->Optimize No (Co-elution) FinalValid Final Validation: Linearity, LOD, SST IsomerCheck->FinalValid Yes (Rs > 1.5) Optimize->MassCheck Report Generate Certificate of Analysis FinalValid->Report

Caption: Logical workflow for transitioning from standard UV screening to definitive LC-MS validation, ensuring isomer separation.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. [Link]

  • Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. [Link][2][6][7][8][9][10]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-methyl-1H,2H,3H-pyrido[2,3-b]oxazine and its Positional Isomers

A Comparative Guide to the Spectroscopic Characterization of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine and its Positional Isomers Introduction: The Challenge of Isomeric Specificity in Drug Discovery The pyrido[2,3-b]...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Characterization of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine and its Positional Isomers

Introduction: The Challenge of Isomeric Specificity in Drug Discovery

The pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with potent biological activities, including applications as EGFR kinase inhibitors for cancer therapy.[1][2] The synthesis of derivatives of this scaffold often yields a mixture of constitutional isomers, where functional groups are located at different positions on the bicyclic ring system.[3] Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development, as even a minor change in substituent position can drastically alter a compound's pharmacological activity, metabolic stability, and toxicity profile.

This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural elucidation and differentiation of 3-methyl-1H,2H,3H-pyrido[2,3-b][1][2]oxazine from its key positional isomers. We move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to apply these principles to their own heterocyclic systems. The protocols described herein are designed as a self-validating system, where data from orthogonal techniques converge to a single, irrefutable structural assignment.

Defining the Isomeric Landscape

Constitutional isomers share the same molecular formula (for methyl-pyrido[2,3-b][1][2]oxazine: C₈H₁₀N₂O) but differ in the connectivity of their atoms.[4] The primary challenge lies in pinpointing the exact location of the methyl group. While numerous isomers are possible, this guide focuses on differentiating the titular 3-methyl isomer from other plausible synthetic byproducts or targets, such as the 2-methyl and 7-methyl isomers.

Figure 1: Key constitutional isomers of methyl-pyrido[2,3-b][1][2]oxazine.

An Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. A robust characterization strategy relies on an integrated workflow where each method provides a unique and complementary piece of the puzzle. Mass spectrometry confirms the elemental composition, while a suite of NMR experiments elucidates the precise atomic connectivity. FT-IR and UV-Vis spectroscopy provide supporting functional group and electronic information.

Figure 2: Integrated workflow for unambiguous isomer characterization.

In-Depth Spectroscopic Analysis: A Comparative Approach

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial validation step. All isomers of methyl-pyrido[2,3-b][1][2]oxazine will exhibit the same molecular ion peak.

  • Causality: Electron Impact (EI) or Electrospray Ionization (ESI) will confirm the molecular weight (MW = 162.19 g/mol for the neutral molecule). High-Resolution Mass Spectrometry (HRMS) is crucial for trustworthiness, as it confirms the elemental composition (e.g., C₈H₁₀N₂O) with high precision, ruling out unexpected products. While fragmentation patterns in MS/MS experiments can sometimes offer clues to differentiate isomers, these differences can be subtle and are generally less definitive than NMR.[5]

Table 1: Expected High-Resolution Mass Spectrometry Data

Parameter Expected Value Purpose
Molecular Formula C₈H₁₀N₂O -
Exact Mass 162.0793 Confirmation of elemental composition

| M+H⁺ (ESI-MS) | 163.0866 | Identification in positive ion mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms.[6]

The ¹H NMR spectrum provides the most direct and immediate evidence for distinguishing the isomers based on chemical shifts, signal multiplicities (splitting patterns), and integration.

  • Expertise & Causality: The local electronic environment, dictated by the methyl group's position, governs the chemical shift and coupling of nearby protons.

    • For the 3-methyl isomer: The methyl protons will appear as a doublet due to coupling with the single proton at the C3 position. The C3 proton, in turn, will be a multiplet . The two protons at the C2 position will likely be diastereotopic and appear as distinct multiplets.

    • For the 2-methyl isomer: The methyl protons will appear as a doublet , coupled to the C2 proton. The C2 proton will be a multiplet, and the C3 protons will be two distinct multiplets.

    • For the 7-methyl isomer: The methyl group is attached to an aromatic ring and is not coupled to any adjacent protons. Therefore, it will appear as a sharp singlet in the aromatic methyl region (~2.3-2.5 ppm). This singlet is a powerful diagnostic marker that immediately distinguishes it from the 2- and 3-methyl isomers.

Table 2: Predicted ¹H NMR Spectral Data Comparison

Isomer Methyl Signal (δ, ppm) Multiplicity Key Differentiating Feature
3-methyl ~1.2 - 1.4 Doublet Methyl signal is a doublet; characteristic multiplets for C2 and C3 protons.
2-methyl ~1.1 - 1.3 Doublet Methyl signal is a doublet; different multiplet patterns for C2/C3 protons compared to 3-methyl.

| 7-methyl | ~2.3 - 2.5 | Singlet | Aromatic methyl singlet; distinct aromatic proton patterns (two doublets). |

¹³C NMR spectroscopy differentiates isomers based on the number of unique carbon signals and their chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

  • Expertise & Causality: The position of the methyl group alters the symmetry and electronic environment of the entire molecule, resulting in a unique set of carbon chemical shifts for each isomer. For instance, the chemical shift of the methyl carbon itself, as well as the carbon to which it is attached (C3, C2, or C7), will be significantly different and diagnostic.

While ¹H and ¹³C NMR provide strong evidence, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive, irrefutable link.

  • Trustworthiness & Causality: HMBC detects long-range (typically 2- and 3-bond) correlations between protons and carbons. This allows for the unequivocal placement of the methyl group.

    • For the 3-methyl isomer: Expect to see a correlation from the methyl protons to the C2 and C3 carbons of the oxazine ring.

    • For the 7-methyl isomer: Expect correlations from the methyl protons to the C6 and C8 carbons of the pyridine ring.

    • These distinct correlation patterns are unique fingerprints for each isomer and serve as the ultimate validation of the structural assignment.

Infrared (FT-IR) and UV-Visible Spectroscopy: Supporting Evidence
  • FT-IR Spectroscopy: This technique is excellent for confirming the presence of key functional groups. All isomers will show characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1600 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).[7][8] While the overall spectra will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different symmetries of the isomers and can be used for differentiation, especially when compared against a known reference standard.[5]

  • UV-Visible Spectroscopy: The electronic transitions (typically π → π*) of the pyridoxazine chromophore give rise to UV absorption.[9][10] The position of the methyl group, acting as a weak electron-donating group, can cause minor shifts ( batochromic or hypsochromic) in the absorption maxima (λ_max). While these shifts are generally too small for definitive primary identification, they can provide complementary data that supports the assignment made by NMR.

Experimental Protocols

General Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). For ESI, the solution may be infused directly or injected via an LC system.

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be analyzed between salt plates.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance value below 1.5 AU.

NMR Data Acquisition Protocol (Example on a 500 MHz Spectrometer)
  • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • DEPT-135: Use standard library parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • HMBC: Acquire data using a gradient-selected sequence optimized for a long-range coupling constant (J_H-C) of 8 Hz. Set the relaxation delay to 1.5 seconds.

Conclusion

The differentiation of constitutional isomers like the 3-methyl, 2-methyl, and 7-methyl derivatives of 1H,2H,3H-pyrido[2,3-b][1][2]oxazine is a critical task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry confirms the molecular formula, it is the detailed application of 1D and 2D NMR spectroscopy that provides the conclusive evidence for structural assignment. The unique splitting pattern of the methyl group in the ¹H NMR spectrum offers the first major clue, while a comprehensive analysis of ¹³C and HMBC data provides unambiguous, publication-quality confirmation. Supported by FT-IR and UV-Vis data, this integrated workflow ensures the scientific integrity required for advancing research and development in medicinal chemistry.

References

  • Al-Ostath, A., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Gaddis, N. D., et al. (2024). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Applied Spectroscopy Practica. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Leps, B. (2023). What spectral technique is used to distinguish between structural isomers? Quora. Available at: [Link]

  • Ashenhurst, J. (2018). Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, And Diastereomers. Master Organic Chemistry. Available at: [Link]

  • Pearson Education. (n.d.). Constitutional Isomers vs. Stereoisomers. Available at: [Link]

  • Lawson, D. R., et al. (1993). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry of Solanidine, Leptinidine, and Acetylleptinidine. Steroidal Alkaloids from Solanum chacoense Bitter. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • S. M. N. Quadri, et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar. Available at: [Link]

  • Pilli, R. N., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Executive Summary This guide outlines the validated disposal and handling procedures for 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . As a fused heterocyclic amine, this compound presents specific chemical compatibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validated disposal and handling procedures for 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine . As a fused heterocyclic amine, this compound presents specific chemical compatibility risks—primarily regarding basicity and potential reactivity with strong oxidizers.

Critical Directive: This substance is a secondary amine . Under no circumstances should it be commingled with nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming carcinogenic nitrosamines.

Part 1: Chemical Characterization & Hazard Profiling

Before initiating disposal, verify the material state and hazard class. This compound is typically a drug discovery intermediate; while specific "U" or "P" EPA waste codes may not explicitly list this derivative, it must be managed as Hazardous Chemical Waste based on its toxicological profile (Irritant/Harmful).

Table 1: Substance Identification & Properties
ParameterDetail
Chemical Name 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Scaffold CAS 1112193-37-9 (Parent: 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
Functional Class Fused Pyridine-Oxazine / Secondary Amine
Physical State Solid (Powder/Crystal) or Viscous Oil (depending on purity/salt form)
Acidity/Basicity Basic (pKa ~5-7 estimated for aniline-like nitrogen)
Primary Hazards H319 (Severe Eye Irritation), H302 (Harmful if Swallowed)
RCRA Status Non-Listed (Process as Characteristic Waste if ignitable/toxic)

Part 2: Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: In drug development, "waste" is rarely pure. It is often dissolved in solvents or mixed with reagents. You must stabilize the matrix before disposal to prevent container pressurization or exothermic reactions.

  • pH Check: If the waste is an aqueous mixture, verify pH is between 5 and 9. If highly acidic, the amine will protonate (exothermic). Neutralize slowly if necessary before containerization.

  • Solvent Compatibility:

    • Do: Dissolve trace residues in compatible organic solvents (Methanol, Ethanol, DMSO).

    • Do Not: Mix with halogenated solvents (DCM/Chloroform) unless the facility specifically utilizes a "Halogenated Waste" stream. Segregation reduces incineration costs and environmental impact.

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material enters the correct regulatory pathway.

Waste_Decision_Tree Start Waste Material: 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine State Physical State? Start->State Solid Pure Solid / Powder State->Solid Solid Liquid Dissolved / Solution State->Liquid Liquid StreamC STREAM C: Solid Hazardous Waste (Lab Pack for Incineration) Solid->StreamC Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck StreamA STREAM A: Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->StreamA Contains Halogens StreamB STREAM B: Non-Halogenated Organic Waste (e.g., MeOH, DMSO, Acetone) SolventCheck->StreamB No Halogens

Caption: Decision logic for segregating amine-based heterocyclic waste into correct regulatory streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or synthesis solids.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment (Double-Bagging): Place the primary container inside a second heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Place in the Solid Hazardous Waste Drum . Ensure the drum lid is clamped shut when not in use.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction filtrates.

  • Segregation: Determine if your solvent system is Halogenated or Non-Halogenated (see Diagram 1).

  • Transfer: Pour waste into the appropriate HDPE carboy (e.g., "Non-Halogenated Organic Waste").

    • Safety Note: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Log Entry: Record the volume and estimated concentration of the amine on the carboy’s accumulation log.

  • Rinsing: Triple-rinse the empty source flask with a small volume of the compatible solvent and add the rinsate to the waste carboy.

Protocol C: Contaminated Debris (Sharps/Gloves)
  • Sharps: Needles/syringes used with this compound go directly into Red Biohazard/Sharps containers (incineration track), not trash.

  • Gloves/Wipes: If heavily soiled, treat as Solid Waste (Protocol A). If trace contamination only, dispose of in "Chemically Contaminated Debris" bins (often yellow or grey bins, depending on facility).

Part 4: Emergency Contingencies (Spill Response)

Scenario: A 5g bottle of solid powder drops and shatters.

Immediate Action: Do not sweep dry dust vigorously—this generates aerosols (inhalation hazard).

Diagram 2: Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves, Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with wet paper towels (Prevents Dust) PPE->Contain Clean 4. CLEAN Scoop into Waste Bag Wash area with mild acid (Vinegar) Contain->Clean Dispose 5. DISPOSE Label as Hazardous Debris Clean->Dispose

Caption: 5-step containment protocol for solid amine spills to minimize inhalation risks.

Decontamination Insight: Because the compound is basic, a final wipe-down of the spill area with a dilute weak acid (e.g., 1-5% acetic acid or citric acid) effectively neutralizes residues, converting them into water-soluble salts that are easily wiped away.

Part 5: Regulatory Compliance & Transport

  • US EPA (RCRA): This specific isomer is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to the "Irritant" and potential "Acute Toxicity" profile, it must not be disposed of in sanitary sewers or municipal trash.

  • DOT (Transport): If shipping pure material for disposal:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine).[1]

    • Hazard Class: 6.1 (Keep away from foodstuffs).

References

  • PubChem. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Generators: Managing Your Waste. (RCRA Guidelines). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Part 1: The Core Directive – Operational Risk Assessment As researchers, we often treat intermediates like 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS: 2322924-57-0 / 1150617-54-1 analog) as "just another reactant."...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Operational Risk Assessment

As researchers, we often treat intermediates like 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS: 2322924-57-0 / 1150617-54-1 analog) as "just another reactant."[1][2] This is a critical error. This molecule features a fused pyridine-oxazine bicyclic core and a secondary amine.[1][2] Structurally, it shares pharmacophore features with potent kinase inhibitors (e.g., EGFR inhibitors).

The Safety Axiom: In the absence of a specific Occupational Exposure Limit (OEL), you must treat this compound as a Performance-Based Control Band 3 (PB-OEB 3) agent.[1][2] This means we assume high pharmacological potency and significant irritation potential until proven otherwise.[2]

Hazard Profile (GHS/CLP Inferred):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • Structural Alert: Secondary amines are prone to oxidation and can act as sensitizers.[2]

Part 2: The PPE Stratification Matrix

Do not use a "one size fits all" approach. Your protection must scale with the energy and quantity of the experiment.

Table 1: PPE Requirements by Operational Scale
Parameter Analytical Scale (< 10 mg) Preparative Scale (10 mg – 10 g) Process Scale (> 10 g)
Primary Engineering Control Class II Biosafety Cabinet or Vented EnclosureChemical Fume Hood (Face velocity: 80–100 fpm)Glovebox or Vented Bulk Powder Enclosure
Hand Protection Double Nitrile (4 mil inner / 5 mil outer).[1][2] Change outer immediately upon splash.[1][2]Double Nitrile (Extended Cuff).[1][2] Rationale: Pyridine rings permeate standard latex rapidly.[1][2]Laminate (Silver Shield) under Nitrile.[1][2] Rationale: Prevents permeation during prolonged handling.[1][2]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1][2][5]1)Chemical Splash Goggles (Vented).[1][2] Rationale: Powders aerosolize easily during transfer.[1][2]Full Face Respirator or Goggles + Face Shield.[1][2]
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) with elastic cuffs.[1][2]Tyvek® Coverall + Chemical Apron.[1][2]
Respiratory Not required if in enclosure.[2]N95/P100 mask only if weighing outside hood (Not Recommended).[1][2]PAPR (Powered Air Purifying Respirator) if outside containment.[1][2]

Part 3: Operational Workflow & Causality

This section details the "Safe Path" for handling. Every step is designed to break the chain of exposure.[2]

Protocol A: Solid Handling & Weighing
  • The Risk: The 3-methyl substituent creates a chiral center, often requiring high-purity isolation.[1][2] The solid is likely electrostatic.[2]

  • The Fix: Use an anti-static gun before weighing.[2] Static discharge can disperse the powder into the breathing zone, bypassing the hood's sash protection.

    • Place balance inside the fume hood.[2]

    • Don double nitrile gloves.[1][2]

    • Discharge static from the spatula and weighing boat.[2]

    • Weigh.[1][2]

    • Wipe down the exterior of the weighing vessel with a methanol-dampened wipe before removing it from the hood.[1][2]

Protocol B: Reaction Setup (Inert Atmosphere)
  • The Risk: Dihydro-oxazines are susceptible to oxidation to the fully aromatic system.[1][2] Oxidation products may have different toxicity profiles.

  • The Fix:

    • Purge reaction vessel with Nitrogen/Argon.[1][2]

    • Add solvent before adding the solid if possible (slurry transfer) to minimize dust.[1][2]

    • If adding solid to liquid: Use a powder funnel that extends below the neck of the flask to prevent residue on the ground glass joint (which causes leaks).[2]

Protocol C: Waste & Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic).[1][2] The amine functionality can react exothermically or form nitrosamines (carcinogenic) if nitrating agents are present.[2]

  • Labeling: Tag as "Basic Organic Heterocycle – Toxic."

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational workflow.

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling 3-methyl-pyrido-oxazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 1 gram? Solid->Qty Solvent Solvent Type? Liquid->Solvent Yes Yes Qty->Yes High Dust Potential No No Qty->No Low Dust DCM/Chloroform DCM/Chloroform Solvent->DCM/Chloroform Permeates Nitrile Alcohol/Ether Alcohol/Ether Solvent->Alcohol/Ether Standard HighRisk High Risk: Aerosolization PPE_Max PPE: Glovebox or P100 Resp + Double Nitrile HighRisk->PPE_Max MedRisk Medium Risk: Splash/Permeation PPE_Std PPE: Fume Hood + Nitrile Gloves + Goggles PPE_Chem PPE: Laminate Gloves (Silver Shield) Yes->HighRisk No->PPE_Std DCM/Chloroform->PPE_Chem Alcohol/Ether->PPE_Std

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note the escalation for halogenated solvents.

Figure 2: Safe Handling Workflow (The "Clean Chain")

Workflow Prep 1. Prep: Check Hood Flow & Anti-Static Gun Don 2. Don PPE: Double Gloves Prep->Don Weigh 3. Weighing: Inside Hood Only Don->Weigh Decon 4. Decon: Wipe Vessel Exterior Weigh->Decon Transfer 5. Transfer: Slurry or Powder Funnel Decon->Transfer Waste 6. Waste: Segregate from Oxidizers Transfer->Waste

Caption: The "Clean Chain" protocol ensures that the chemical remains contained from the balance to the reactor.[1][2]

Part 5: Emergency Response

  • Eye Contact: Flush for 15 minutes minimum.[1][2] The basic nature of the amine can cause saponification of corneal lipids.[2] Time is tissue.[1][2]

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol or acetone; these solvents will dissolve the lipophilic heterocycle and drive it deeper into the dermis (carrier effect).[2]

  • Spill (Solid): Do not sweep (creates dust).[1][2] Cover with wet paper towels (if compatible) or use a HEPA vacuum dedicated to hazardous waste.[1][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[1][2] [Link]

  • PubChem. (2025).[1][2][4][7][8] Compound Summary: 1H,2H,3H-pyrido[2,3-b][1,4]oxazine.[1][4] National Center for Biotechnology Information.[1][2] [Link][1]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][2] [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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